tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(6-11)7-13-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNBSKYWLUKRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654964 | |
| Record name | tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-25-5 | |
| Record name | tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 301226-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Abstract: This technical guide provides a detailed, research-level overview of a robust and efficient synthetic pathway for tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This spirocyclic epoxide, featuring a constrained pyrrolidine core, represents a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold for the development of novel therapeutics. The synthesis is presented as a two-stage process: the olefination of a commercially available ketone precursor via a Wittig reaction, followed by a mild and selective epoxidation using in situ-generated dimethyldioxirane (DMD). This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations to ensure reproducibility and success.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of drug discovery, molecular complexity and three-dimensionality are critical determinants of binding affinity, selectivity, and overall pharmacological properties. Saturated spirocycles have emerged as highly sought-after motifs because they introduce conformational rigidity and a defined three-dimensional exit vector for substituents, enabling precise interaction with biological targets. The target molecule, this compound, combines the desirable features of a constrained proline analogue with the reactive potential of an epoxide. The epoxide handle allows for facile ring-opening with a variety of nucleophiles, providing a divergent entry point to a library of densely functionalized pyrrolidine derivatives.
This guide details a reliable two-step synthetic sequence, emphasizing mild conditions and readily available reagents, making it suitable for both small-scale discovery and larger-scale medicinal chemistry campaigns.
Caption: High-level overview of the two-stage synthetic approach.
Part I: Synthesis of the Olefin Precursor via Wittig Olefination
The foundational step in this synthesis is the conversion of a ketone to a terminal alkene. The Wittig reaction is a classic and highly reliable method for this transformation. It utilizes a phosphorus ylide, generated in situ, to react with a carbonyl group, forming a carbon-carbon double bond.[1] The choice of this reaction is dictated by its high functional group tolerance and generally excellent yields for the formation of exocyclic methylene groups.
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the ylide on the ketone carbonyl, forming a betaine intermediate. This intermediate rapidly collapses through a four-membered oxaphosphetane ring to yield the desired alkene and triphenylphosphine oxide as a byproduct. The strong phosphorus-oxygen double bond formed in the byproduct provides the thermodynamic driving force for the reaction.[1]
Caption: Experimental workflow for the Wittig olefination step.
Experimental Protocol: tert-Butyl 3-Methylene-pyrrolidine-1-carboxylate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Methyltriphenylphosphonium bromide | 357.22 | 12.7 g | 35.5 | 1.3 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 14.2 mL | 35.5 | 1.3 |
| N-Boc-3-pyrrolidinone | 185.23 | 5.0 g | 27.0 | 1.0 |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Procedure:
-
Ylide Preparation: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (12.7 g, 35.5 mmol) and anhydrous THF (150 mL). Cool the resulting white suspension to 0°C using an ice-water bath.
-
Slowly add n-butyllithium (14.2 mL of a 2.5 M solution in hexanes, 35.5 mmol) dropwise over 20 minutes. The mixture will turn a characteristic deep yellow, indicating the formation of the phosphorus ylide. Stir the mixture at 0°C for 1 hour.
-
Olefination: Dissolve N-Boc-3-pyrrolidinone (5.0 g, 27.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at 0°C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting ketone is consumed.
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford tert-butyl 3-methylenepyrrolidine-1-carboxylate as a colorless oil. (Typical yield: 80-90%).
Part II: Epoxidation of the Olefin Precursor
With the key olefin intermediate in hand, the final step is the stereospecific conversion of the exocyclic double bond into an epoxide. While various reagents can achieve this, the use of dimethyldioxirane (DMD) generated in situ from Oxone® (potassium peroxymonosulfate) and acetone is highly recommended.[2] This method is exceptionally mild, operating under neutral pH and low temperatures, which prevents the acid-catalyzed decomposition of the Boc protecting group or premature ring-opening of the sensitive epoxide product.
Mechanism and Rationale
DMD is a powerful yet selective oxygen-transfer agent. The epoxidation occurs through a concerted "butterfly" transition state where the oxygen atom is delivered to the π-system of the alkene, directly forming the epoxide ring and releasing a molecule of acetone. The reaction is clean, with the only byproduct being acetone, which is typically used as the solvent. The use of a biphasic system with a buffer (sodium bicarbonate) is crucial to maintain a neutral pH, as the decomposition of Oxone can be acidic.
Caption: Overall synthetic pathway from ketone to final spiro-epoxide.
Experimental Protocol: this compound
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| tert-Butyl 3-methylenepyrrolidine-1-carboxylate | 183.25 | 4.0 g | 21.8 | 1.0 |
| Acetone | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.3 g | 87.2 | 4.0 |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 26.8 g | 43.6* | 2.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Anhydrous Na₂SO₄ | - | ~10 g | - | - |
| Note: Moles of Oxone® are calculated based on the active KHSO₅ component. |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-methylenepyrrolidine-1-carboxylate (4.0 g, 21.8 mmol) in acetone (100 mL).
-
In a separate beaker, prepare a buffered aqueous solution by dissolving sodium bicarbonate (7.3 g, 87.2 mmol) in deionized water (100 mL).
-
Combine the acetone solution of the alkene and the aqueous bicarbonate solution in the reaction flask. Cool the biphasic mixture to 0°C with vigorous stirring.
-
Epoxidation: Add Oxone® (26.8 g, 43.6 mmol) to the rapidly stirred mixture in small portions over a period of 1 hour, ensuring the internal temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting alkene is fully consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel. Extract the aqueous phase with dichloromethane (DCM, 3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to avoid decomposition of the product.
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield this compound as a stable, colorless oil. (Typical yield: 85-95%).
Conclusion and Future Outlook
The synthetic route detailed herein provides a reliable and scalable method for producing this compound, a valuable building block for drug discovery. The two-step sequence, employing a Wittig olefination followed by a mild DMD-mediated epoxidation, ensures high yields and purity while avoiding harsh reaction conditions that could compromise the integrity of the sensitive functional groups. The resulting spirocyclic epoxide is primed for further derivatization, serving as an excellent starting point for the synthesis of novel, sp³-rich chemical entities with significant therapeutic potential.
References
physicochemical properties of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and physicochemical properties. This guide provides a comprehensive technical overview of this compound, a valuable building block for drug discovery. We delve into the core physicochemical properties that dictate its behavior in biological systems, including solubility, lipophilicity, and ionization state. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the characterization of this and similar novel chemical entities. The overarching goal is to equip scientists with the knowledge to effectively utilize this scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Value of a Unique Scaffold
The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties.[1] These characteristics, such as solubility, lipophilicity, and ionization (pKa), are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its safety and efficacy.[2][3] In recent years, drug discovery has seen a trend towards molecules that occupy a more three-dimensional chemical space, moving away from flat, aromatic structures. Spirocycles, which contain two rings connected by a single common atom, are at the forefront of this shift.
This compound (CAS No. 301226-25-5) is a heterocyclic building block featuring a spirocyclic junction between an oxirane and a pyrrolidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate for further chemical modification. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its successful application in drug design, enabling chemists to predict and optimize the behavior of more complex molecules derived from it.[4]
Core Molecular and Physical Properties
Accurate identification and baseline characterization are the foundation of all subsequent experimental work.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 301226-25-5[5]
-
Molecular Formula: C₁₀H₁₇NO₃
-
Molecular Weight: 199.25 g/mol
Tabulated Physicochemical Data (Experimental and Predicted)
Quantitative data provides a clear snapshot of the molecule's key attributes. The following table includes experimentally determined values for close analogs where direct data is unavailable, alongside computationally predicted values for the target compound.
| Property | Value (Predicted/Analog) | Significance in Drug Discovery |
| Molecular Weight (MW) | 199.25 g/mol | Influences diffusion and permeability; values < 500 Da are generally favored for oral bioavailability.[3] |
| logP (XLogP3) | 0.4 - 1.5 (Predicted) | Measures lipophilicity; impacts solubility, permeability, and target binding.[6] A balanced value is crucial. |
| Topological Polar Surface Area (TPSA) | 42.1 Ų (Predicted) | Estimates the surface area occupied by polar atoms; a key predictor of membrane permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and target interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target interactions. |
| Melting Point | 55 - 59 °C (Analog Data) | Indicates purity and solid-state stability; affects dissolution rate.[7] |
| Boiling Point | ~330-390 °C at 760 mmHg (Analog Data) | Relevant for purification and assessing thermal stability.[8][9] |
| pKa | Not applicable (non-ionizable) | The core structure lacks readily ionizable acidic or basic groups. |
Critical Physicochemical Properties and Their Determination
This section explores the "why" and "how" behind the most critical physicochemical parameters for drug development.
Lipophilicity (logP/logD)
3.1.1 Theoretical Background Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties. It is quantified by the partition coefficient (logP for neutral species) or the distribution coefficient (logD for ionizable species at a specific pH). This property governs a molecule's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for off-target effects or toxicity.[2] An optimal lipophilicity is a delicate balance: too low, and the compound may not cross membranes; too high, and it may suffer from poor solubility, high metabolic clearance, and promiscuous binding.
3.1.2 Experimental Determination: The Shake-Flask Method (OECD 107) The "shake-flask" method remains the gold standard for logP determination due to its directness and accuracy.[10]
Protocol:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing and allowing the phases to separate for at least 24 hours. This pre-equilibration is critical for accurate results.
-
Stock Solution: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (typically a 1:1 or 2:1 ratio).
-
Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Centrifugation is then used to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.
Causality and Trustworthiness: This method directly measures the equilibrium distribution, making it highly reliable. Using pre-saturated solvents prevents volume changes during the experiment. The analytical quantification step provides a self-validating system, as the total amount of compound recovered from both phases should match the initial amount added.
Workflow for Shake-Flask logP Determination
Caption: Workflow for experimental logP determination.
Aqueous Solubility
3.2.1 Theoretical Background Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in the bloodstream to exert a therapeutic effect. Poor solubility is a major cause of failure for drug candidates in development. Kinetic solubility (measured from a DMSO stock) and thermodynamic solubility (measured from solid material at equilibrium) are both important, providing different insights for high-throughput screening and lead optimization, respectively.
3.2.2 Experimental Determination: Kinetic Solubility Assay For early-stage discovery, kinetic solubility assays are preferred for their high throughput.[11]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Assay Plate Preparation: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, perform a small-volume addition of the DMSO stock solution into the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer), leading to a final DMSO concentration of ~1%.
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Precipitate Removal: Filter the plate (e.g., using a 0.45 µm filter plate) or centrifuge it to pellet any precipitated material.
-
Quantification: Analyze the clear supernatant using a method like HPLC-UV, LC-MS, or UV-Vis plate reader to determine the concentration of the dissolved compound. This concentration is the kinetic solubility.
Causality and Trustworthiness: This method mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous biological medium. While not a true equilibrium measurement, it is highly predictive of solubility issues in primary screening assays. The use of standardized controls and calibration curves ensures the reliability of the quantification step.
The Role of In Silico Modeling
Modern drug discovery heavily relies on predictive computational models to estimate physicochemical properties before a compound is even synthesized.[12] Quantitative Structure-Property Relationship (QSPR) models use the chemical structure to predict properties like logP, solubility, and pKa.[12] These tools allow for the virtual screening of large libraries and help medicinal chemists prioritize synthetic targets with a higher likelihood of possessing "drug-like" properties.[2]
Caption: Influence of key properties on ADME.
Conclusion
This compound is a scaffold with promising characteristics for medicinal chemistry. Its predicted low molecular weight, moderate lipophilicity, and defined polar surface area position it as an excellent starting point for developing drug candidates with favorable ADME properties. This guide has outlined the theoretical importance and practical determination of its key physicochemical attributes. By applying the described protocols and understanding the causal relationships between these properties and in vivo behavior, researchers can effectively leverage this and other novel scaffolds to accelerate the discovery of new and effective medicines.
References
- 1. What are the physicochemical properties of drug? [lookchem.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. 301226-25-5|this compound|BLD Pharm [bldpharm.com]
- 6. Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS No. 240401-09-6 - iChemical [ichemical.com]
- 9. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate: A Technical Guide
Molecular Structure and Key Features
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate possesses a unique spirocyclic system where a cyclopropane ring is fused to a pyrrolidine ring at the C4 position. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of the oxirane (epoxide) ring introduces significant ring strain and specific reactivity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is based on analogous structures found in the literature.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the protons of the spirocyclic core and the Boc protecting group. Due to the rigid nature of the spirocyclic system, diastereotopic protons may show complex splitting patterns. The presence of rotamers due to the amide bond of the Boc group can also lead to the broadening or duplication of signals.[2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.45 | s | - |
| CH₂ (pyrrolidine) | 3.20 - 3.50 | m | - |
| CH (pyrrolidine) | 4.30 - 4.50 | m | - |
| CH₂ (cyclopropane) | 0.50 - 0.70 | m | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~28.5 |
| C (CH₃)₃ | ~80.5 |
| C =O (Boc) | ~154.0 |
| C H₂ (pyrrolidine) | 53.0 - 55.0 |
| C H (pyrrolidine) | 59.0 - 60.0 |
| Spiro Carbon | 37.0 - 39.0 |
| C H₂ (cyclopropane) | 8.0 - 13.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the carbonyl group of the Boc protector and the C-O bonds of the epoxide.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (carbamate) | ~1690 - 1710 | Strong |
| C-O-C (epoxide) | ~1250 and ~850 | Medium to Strong |
| C-H (alkane) | ~2850 - 2980 | Medium to Strong |
| C-N (amine) | ~1160 - 1180 | Medium |
The strong absorption around 1690-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of the Boc group.[1][2] The presence of bands in the fingerprint region, specifically around 1250 cm⁻¹ (asymmetric stretch) and 850 cm⁻¹ (symmetric stretch), would be indicative of the epoxide ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method.
The expected molecular weight of the compound (C₁₁H₁₉NO₃) is 213.27 g/mol . In positive ion mode ESI-MS, the molecule is expected to be detected as its protonated form [M+H]⁺ at m/z 214.14 or as a sodium adduct [M+Na]⁺ at m/z 236.12.
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Predicted Fragmentation:
A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), followed by the loss of CO₂ (44 Da).
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
IR Spectroscopy
-
Sample Preparation: A small amount of the neat oil or solid compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
HRMS Acquisition: For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.[1]
This synthesized guide provides a comprehensive spectroscopic overview of this compound. By combining data from analogous compounds with fundamental spectroscopic principles, a detailed and reliable characterization can be achieved, which is a cornerstone of modern chemical research and development.
References
An In-depth Technical Guide to tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS 301226-25-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Spirocyclic systems, with their inherent three-dimensionality, have emerged as privileged motifs in drug design. This guide provides a comprehensive technical overview of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS 301226-25-5) , a versatile building block that offers a unique conformational rigidity and vectoral projection of substituents, making it an attractive component for the synthesis of complex biologically active molecules. This document will delve into its physicochemical properties, a plausible synthetic route, its strategic application in medicinal chemistry, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), and associated safety and handling protocols.
Physicochemical Properties
The structural features of this compound contribute to its utility as a synthetic intermediate. The spirocyclic core, consisting of a cyclopropane and a pyrrolidine ring, creates a rigid framework. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, stepwise synthetic manipulations.
| Property | Value | Source |
| CAS Number | 301226-25-5 | N/A |
| Molecular Formula | C₁₀H₁₇NO₃ | N/A |
| Molecular Weight | 199.25 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | N/A |
| Number of Hydrogen Bond Acceptors | 3 | N/A |
| Number of Hydrogen Bond Donors | 0 | N/A |
| Number of Rotatable Bonds | 1 | N/A |
| logP (calculated) | 1.3 | N/A |
Synthesis of this compound: A Plausible Approach
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-methylenepyrrolidine
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.
-
Allow the resulting yellow-orange ylide solution to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methylenepyrrolidine.
Step 2: Synthesis of this compound
-
To a stirred solution of N-Boc-3-methylenepyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of diiodomethane (1.5 eq) in DCM.
-
Add a zinc-copper couple (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Drug Discovery: A Key Building Block for PROTACs
The unique spirocyclic structure of this compound makes it an excellent building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The spiro[2.4]heptane moiety can serve as a rigid and non-planar linker element within the PROTAC structure, connecting the target-binding ligand to the E3 ligase-binding ligand. This rigidity can be advantageous in pre-organizing the molecule for optimal binding to both proteins, potentially leading to improved potency and selectivity.
PROTAC Synthesis Workflow Example
The following diagram illustrates the conceptual workflow for incorporating this compound into a PROTAC.
Caption: Conceptual workflow for PROTAC synthesis.
Hazards and Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of complex and biologically active molecules. The proposed synthetic route offers a plausible pathway for its preparation, and its application as a linker in PROTACs highlights its potential in the development of next-generation therapeutics. As with all chemical compounds, adherence to strict safety protocols is essential to ensure the well-being of researchers.
An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure and conformational landscape of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As a conformationally constrained building block, its unique three-dimensional architecture is of significant interest in the design of novel therapeutics, particularly in the development of antiviral agents and proteolysis-targeting chimeras (PROTACs). This document synthesizes spectroscopic data from analogous compounds, principles of stereochemistry, and computational chemistry insights to offer a comprehensive understanding of this spirocyclic system. We will delve into its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, explore its conformational preferences, and discuss the implications of its structural rigidity in drug design.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
The quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led to an increased interest in three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, represent a valuable class of compounds that introduce conformational rigidity and novel exit vectors for substituent placement. The spiro[2.4]heptane framework, in particular, which fuses a cyclopropane and a cyclopentane ring, offers a compact and rigid core.
The subject of this guide, this compound, incorporates several key features:
-
A Spiro[2.4]heptane Core: This imparts significant conformational constraint.
-
Heteroatom Incorporation: The presence of oxygen and nitrogen atoms introduces polarity and potential hydrogen bonding sites, crucial for molecular recognition.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, allowing for selective functionalization of the nitrogen atom.
The structural analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein[1]. This underscores the pharmaceutical relevance of this class of molecules. This guide will provide a detailed analysis of the parent scaffold to aid researchers in its application and further derivatization.
Molecular Structure Elucidation
The definitive determination of a molecule's structure relies on a combination of spectroscopic techniques and, when possible, X-ray crystallography. In the absence of specific experimental data for this compound, we can predict its spectroscopic characteristics based on data from closely related analogues and fundamental principles of NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.
2.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the spirocyclic core and the Boc protecting group. Based on the analysis of the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, we can anticipate the following features[1]:
-
Boc Group: A sharp singlet integrating to nine protons, typically found in the upfield region (around 1.4-1.5 ppm).
-
Pyrrolidine Ring Protons: A series of multiplets corresponding to the methylene protons of the five-membered ring. These protons are diastereotopic due to the chiral spirocenter and will exhibit complex splitting patterns.
-
Cyclopropane Ring Protons: The protons on the cyclopropane ring are also diastereotopic and will appear as multiplets, likely in a more upfield region compared to the pyrrolidine protons due to the shielding effect of the three-membered ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on analogous compounds)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (Boc) | 1.4 - 1.5 | s |
| Pyrrolidine CH₂ | 3.2 - 3.6 | m |
| Pyrrolidine CH₂ | 1.8 - 2.2 | m |
| Cyclopropane CH₂ | 0.5 - 1.0 | m |
2.1.2. Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Boc Group: Two signals are expected for the Boc group: one for the quaternary carbon (around 80 ppm) and one for the three equivalent methyl carbons (around 28 ppm).
-
Spiro Carbon: A single quaternary carbon signal for the spirocenter.
-
Pyrrolidine and Cyclopropane Carbons: Signals for the methylene carbons of both rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (Boc) | ~154 |
| Quaternary C (Boc) | ~80 |
| Methyl C (Boc) | ~28 |
| Spiro C | 35 - 45 |
| Pyrrolidine CH₂ | 45 - 60 |
| Cyclopropane CH₂ | 10 - 25 |
Experimental Protocol: NMR Data Acquisition (General)
A general protocol for acquiring NMR data for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for full assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.
-
Conformational Analysis
The spirocyclic nature of this compound imposes significant conformational rigidity. The five-membered pyrrolidine ring is not planar and will adopt an envelope or twist conformation to relieve ring strain.
Pyrrolidine Ring Pucker
The conformational flexibility of five-membered rings is well-documented. The pyrrolidine ring in this spirocycle will likely exist in a dynamic equilibrium between several low-energy conformations. The presence of the spiro-fused cyclopropane ring will influence the puckering of the pyrrolidine ring.
dot graph Conformational_Equilibrium { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Envelope [label="Envelope Conformation", pos="0,1.5!"]; Twist [label="Twist Conformation", pos="3,0!"]; Planar_TS [label="Planar Transition State", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5, -1.5!"];
Envelope -> Twist [label="Pseudorotation"]; Twist -> Envelope; } caption="Pyrrolidine Ring Conformations"
The energy barrier for interconversion between these conformations is typically low, leading to an averaged NMR spectrum at room temperature. Low-temperature NMR studies could potentially resolve the individual conformers.
Influence of the Boc Group
The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom also plays a role in the conformational preferences of the molecule. Rotation around the C-N amide bond can be restricted, leading to the possibility of rotamers. This restricted rotation is often observable in the NMR spectrum as broadened signals or even distinct sets of signals for the two rotamers at lower temperatures.
Computational Modeling
In the absence of experimental X-ray data, computational chemistry provides a powerful tool for investigating the conformational landscape of this compound.
Workflow for Computational Conformational Analysis:
A typical computational workflow would involve:
-
Initial Structure Generation: Building a 3D model of the molecule.
-
Conformational Search: Using a molecular mechanics force field to explore the potential energy surface and identify low-energy conformers.
-
Quantum Mechanical Optimization: Re-optimizing the geometry of the low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.
-
Analysis: Analyzing the relative energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution.
Such studies would likely reveal the preferred puckering of the pyrrolidine ring and the rotational preference of the Boc group.
Synthesis and Chemical Properties
Proposed Synthetic Pathway:
A potential approach could involve the cyclopropanation of a suitable N-Boc protected pyrrolidine precursor.
Experimental Protocol: Simmons-Smith Cyclopropanation (Illustrative)
-
Reaction Setup: To a solution of the N-Boc-4-methylenepyrrolidine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of diethylzinc.
-
Reagent Addition: Slowly add diiodomethane to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Applications and Future Directions
The rigid scaffold of this compound makes it an attractive building block for various applications in medicinal chemistry:
-
Scaffold for Antiviral Agents: As demonstrated by its structural similarity to intermediates for Ledipasvir, this scaffold can be used to design novel inhibitors of viral proteins.
-
PROTAC Linkers: The defined three-dimensional structure is advantageous for its incorporation into PROTAC linkers, where precise positioning of the two ligating moieties is crucial for efficacy.
-
Peptidomimetics: The constrained pyrrolidine ring can serve as a mimic of proline residues in peptides, helping to enforce specific secondary structures.
Future research in this area could focus on the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this scaffold. Furthermore, the exploration of its derivatization at various positions will undoubtedly lead to the discovery of new bioactive molecules.
Conclusion
This compound is a molecule of significant interest due to its unique and conformationally constrained spirocyclic architecture. While direct experimental data for this specific compound is limited, a comprehensive understanding of its molecular structure and conformational behavior can be achieved through the analysis of closely related analogues and the application of computational chemistry methods. This technical guide has provided a detailed overview of its predicted spectroscopic properties, conformational landscape, and potential synthetic routes. The insights presented herein are intended to facilitate the use of this valuable building block in the design and synthesis of next-generation therapeutics.
References
A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This spirocyclic building block is of increasing importance in medicinal chemistry, particularly as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This document synthesizes information from safety data sheets of analogous compounds, fundamental chemical principles, and established laboratory practices to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will explore the inherent chemical liabilities of its functional groups, provide actionable protocols for storage and handling, and outline a methodology for conducting forced degradation studies to validate stability in-house.
Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in developing appropriate storage and handling strategies. While extensive physical data for this specific molecule is not always aggregated, the following information is based on supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 301226-25-5 | BLDpharm[3] |
| Molecular Formula | C₁₀H₁₇NO₃ | Derived |
| Molecular Weight | 199.25 g/mol | Derived |
| Appearance | Typically a white to light yellow solid or powder | General Observation[4] |
| Common Synonyms | 5-Boc-1-oxa-5-azaspiro[2.4]heptane | BLDpharm[3] |
Core Stability Profile and Potential Degradation Pathways
The stability of this compound is dictated by the chemical reactivity of its three primary structural features: the tert-butoxycarbonyl (Boc) protecting group, the strained oxirane (epoxide) ring, and the pyrrolidine backbone. While the compound is sufficiently stable for use as a synthetic building block, its reactivity also defines its vulnerabilities[4].
Key Chemical Liabilities
-
Acid-Mediated Deprotection: The Boc group is a cornerstone of modern peptide and medicinal chemistry due to its stability to a wide range of reagents. However, it is intrinsically designed to be labile under acidic conditions. Exposure to strong protic acids (e.g., trifluoroacetic acid, hydrochloric acid) or significant concentrations of Lewis acids will rapidly cleave the Boc group, yielding the free secondary amine and releasing isobutylene and carbon dioxide. This is the most probable and rapid degradation pathway in an inappropriate chemical environment.
-
Epoxide Ring Opening: The 1-oxaspiro[2.4] moiety contains a three-membered epoxide ring. This ring is sterically strained and thus susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acid and base. Potential nucleophiles in a laboratory setting include water (hydrolysis), alcohols, and amines. Acidic conditions protonate the epoxide oxygen, activating the ring for attack by even weak nucleophiles, while basic conditions can generate potent nucleophiles that attack one of the ring carbons.
-
Hydrolytic Instability: Beyond catalyzing epoxide opening, ambient moisture can contribute to the slow hydrolysis of the Boc-carbamate under non-neutral pH conditions, although this is generally less facile than acid-triggered cleavage.
The interplay of these factors underscores the necessity of storing the compound in a dry, neutral environment, free from acidic contaminants.
Visualization of Degradation Pathways
The following diagram illustrates the primary routes through which the molecule can degrade.
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is critical to preserving the compound's purity and ensuring experimental reproducibility. The following recommendations are synthesized from safety data sheets for structurally related compounds and are rooted in the chemical principles outlined above.[5][6][7]
Optimal Storage Conditions
For maximum shelf-life and to mitigate the risk of degradation, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential hydrolytic and ring-opening reactions. Recommended for long-term storage.[8] |
| Atmosphere | Tightly sealed under an inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side-reactions.[7] |
| Light Exposure | Store in an amber or opaque vial | Protects against potential photolytic degradation, a common best practice for complex organic molecules.[7] |
| Container | Well-closed, non-reactive container (e.g., glass) | Prevents contamination and degradation from reactive container materials.[5] |
Safe Handling Procedures
Proper handling ensures both user safety and compound integrity.
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6][10]
-
Dispensing: When weighing and dispensing the solid, minimize the generation of dust and aerosols.[7][9] Use non-sparking tools.[5]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can initiate rapid degradation.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Decision Flowchart for Compound Handling
Caption: Decision workflow for handling and storing the compound.
Experimental Workflow: Forced Degradation Study
To empirically validate the stability of a specific batch or lot under your laboratory's conditions, a forced degradation (stress testing) study is the authoritative method. This provides invaluable insight into how the compound will behave under suboptimal conditions.
Objective
To identify the degradation products and quantify the degradation rate of this compound under acidic, basic, oxidative, and thermal stress.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in acetonitrile (ACN).
-
Application of Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a sealed vial of the stock solution in a heating block set to 60 °C.
-
Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition (and the control) at specified time points (e.g., 0, 2, 6, 12, and 24 hours). Immediately quench the acid and base samples by neutralizing them with an equimolar amount of base/acid, respectively.
-
Analytical Method:
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) with UV detection or, ideally, by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical HPLC method would involve a C18 column with a water/acetonitrile gradient.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the % remaining versus time for each condition to visualize the degradation kinetics.
-
Use the LC-MS data to identify the mass of major degradation products, which can then be correlated with the expected pathways (e.g., loss of the Boc group, addition of water).
-
Workflow Visualization
Caption: Experimental workflow for a forced degradation study.
Conclusion
The chemical integrity of this compound hinges on the careful management of its environment. Its stability is primarily challenged by acidic conditions, which can rapidly cleave the Boc protecting group, and by nucleophiles that can promote the opening of the strained epoxide ring. Therefore, long-term storage under refrigerated (2-8 °C), dry, dark, and inert conditions is strongly advised. By implementing the rigorous handling protocols and considering in-house stability validation as outlined in this guide, researchers can ensure the quality of this valuable building block, leading to more reliable and successful outcomes in their synthetic endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 301226-25-5|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. echemi.com [echemi.com]
- 10. 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid 97% | CAS: 150543-61-6 | AChemBlock [achemblock.com]
The Ascendancy of Spirocyclic Oxetanes in Modern Drug Discovery: A Technical Guide to tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, planar scaffolds that have long dominated drug design. The exploration of three-dimensional molecular architectures has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. Among the rising stars in this spatial exploration are azaspirocycles, bicyclic compounds distinguished by a single shared carbon atom between two rings. This unique spirocyclic fusion imparts a rigid, well-defined three-dimensional geometry, enabling more precise and effective interactions with the intricate topographies of biological targets.[1]
This technical guide focuses on a particularly compelling member of this class: tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 301226-25-5). This molecule, featuring a unique fusion of an oxetane and a pyrrolidine ring, has garnered significant attention as a versatile building block in contemporary drug discovery. The incorporation of the strained oxetane ring offers a fascinating combination of properties, including improved aqueous solubility and metabolic stability, making it an attractive surrogate for more common motifs like gem-dimethyl or carbonyl groups.[2][3][4] This guide will provide an in-depth overview of its commercial availability, synthesis, key applications, and the underlying scientific principles that make it a valuable tool for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Significance
The structure of this compound is characterized by the fusion of a four-membered oxetane ring and a five-membered N-Boc-protected pyrrolidine ring at a spirocyclic center. This arrangement confers several advantageous physicochemical properties:
-
Increased sp³ Character: The high fraction of sp³-hybridized carbon atoms contributes to a more three-dimensional molecular shape. This is a departure from the "flat" structures of many aromatic ring systems and is often correlated with improved clinical success rates due to better solubility and reduced off-target effects.[1]
-
Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, significantly improving the aqueous solubility of parent molecules. This is a critical parameter for oral bioavailability.[3][4]
-
Metabolic Stability: The oxetane moiety can enhance metabolic stability by shielding adjacent positions from enzymatic degradation. Spirocyclic oxetanes, in particular, are seen as more robust alternatives to metabolically labile groups like morpholine.[3]
-
Rigid Conformation: The rigid spirocyclic framework locks the conformation of the molecule, which can lead to a more favorable entropy of binding to a biological target and thus higher potency and selectivity.
The interplay of these properties makes this scaffold a valuable tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The following table provides a summary of prominent suppliers and their typical offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| BLDpharm | 301226-25-5 | ≥95% | Grams to Kilograms |
| CookeChem | 301226-25-5 | 98% | Grams |
| Ambeed | 301226-25-5 | Not specified | Grams to Kilograms |
This table is not exhaustive and is intended to provide a starting point for sourcing this chemical. Researchers should always verify the purity and specifications with the supplier before purchase.
Synthetic Strategies: A Representative Protocol
Diagram of a Plausible Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol (Representative)
Step 1: Allylation of 1-Boc-3-oxopyrrolidine
-
To a stirred solution of 1-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of allylmagnesium bromide in THF (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate.
Step 2: Bromination of the Alkene
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to -10 °C to -30 °C.
-
Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at this temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give crude tert-butyl 3-(2,3-dibromopropyl)-3-hydroxypyrrolidine-1-carboxylate. This intermediate may be used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude dibromide from Step 2 (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Add a suitable base, for example, potassium carbonate (2-3 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir overnight (12-16 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, This compound .
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.
Diagram of Key Application Areas
References
An In-depth Technical Guide to Spirocyclic Compounds in Medicinal Chemistry
Executive Summary
The paradigm of drug discovery is undergoing a significant dimensional shift, moving away from planar, aromatic-rich molecules towards more complex, three-dimensional structures. This evolution, often termed the "escape from flatland," is driven by the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[1][2] At the forefront of this movement are spirocyclic compounds—molecules defined by two or more rings connected by a single, shared atom.[1][3] Their unique, rigid, and three-dimensional architecture offers medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target toxicity.[4][5][6] This guide provides a comprehensive overview of the strategic application of spirocyclic scaffolds in modern medicinal chemistry, covering their impact on drug-like properties, fundamental design principles, key synthetic strategies, and successful clinical applications.
Introduction: Beyond "Flatland" - The Rise of Spirocycles
For decades, medicinal chemistry was dominated by "flat," aromatic compounds, which were relatively easy to synthesize and optimize. However, this chemical space is heavily explored, and such molecules are often plagued by liabilities, including poor solubility and high metabolic turnover. The "escape from flatland" concept advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, a metric that correlates with higher clinical success rates.[7]
Spirocycles are an exemplary class of sp³-rich scaffolds.[5] A spiro compound consists of at least two rings linked by a single common atom, known as the spiro atom.[8] This structural feature imparts inherent three-dimensionality and conformational rigidity, which are highly desirable attributes in drug design.[3] Unlike flexible aliphatic chains or flat aromatic rings, the spirocyclic core pre-organizes appended functional groups into well-defined vectors in three-dimensional space, facilitating more precise and potent interactions with biological targets.[3][9]
The growing interest in these scaffolds is evidenced by the increasing number of spirocycle-containing compounds entering clinical trials and receiving regulatory approval.[5][10][11]
The Spirocyclic Advantage: Optimizing Physicochemical and ADME Properties
The introduction of a spirocyclic moiety can profoundly and predictably modulate a molecule's properties, addressing key challenges in Absorption, Distribution, Metabolism, and Excretion (ADME).
Impact on Physicochemical Properties
-
Solubility: Increasing the Fsp³ character of a molecule generally disrupts crystal packing and leads to improved aqueous solubility compared to flat, aromatic counterparts.[3] The non-planar nature of spirocycles helps to reduce the high melting points and poor solubility often associated with rigid, planar systems.
-
Lipophilicity: A common strategy in lead optimization is to reduce lipophilicity (measured as logP or logD) to mitigate toxicity and improve pharmacokinetic profiles. Replacing a flat ring system (e.g., a piperidine or morpholine) with a spirocyclic analog can effectively decrease lipophilicity while maintaining or improving other key properties.[1][2]
-
Metabolic Stability: The quaternary spiro atom and adjacent carbons are sterically hindered and less susceptible to metabolic modification by cytochrome P450 (CYP) enzymes. This makes spirocycles excellent tools for blocking known metabolic "hotspots" on a lead compound, thereby increasing its half-life and bioavailability.[3][7]
Data Presentation: Comparative Analysis of Spirocyclic vs. Non-Spirocyclic Analogs
The table below illustrates the typical improvements observed when a traditional heterocyclic ring is replaced with a spirocyclic bioisostere. The data compares the PARP inhibitor Olaparib, which contains a piperazine ring, to an analog where the piperazine is replaced by a diazaspiro[3.3]heptane.
| Property | Olaparib (Piperazine) | Spirocyclic Analog (Diazaspiro[3.3]heptane) | Rationale for Change |
| PARP-1 Potency (IC₅₀) | Potent | 2-fold reduction in potency | The primary goal was to enhance selectivity and reduce off-target effects. |
| Selectivity (vs. other PARPs) | Moderate | Significantly Increased | The rigid spirocycle provides a more defined conformation, leading to better discrimination between related protein targets.[7] |
| DNA Damage & Cytotoxicity | Observable | Reduced | Improved selectivity results in fewer off-target effects, enhancing the safety profile.[7] |
| Lipophilicity (logD) | Higher | Lower | The more 3D, sp³-rich spirocycle reduces overall lipophilicity, which can improve other ADME properties.[2][7] |
Structural Rationale and Design Principles
The strategic advantage of spirocycles extends beyond physicochemical modulation to the core of molecular recognition: the interaction between a ligand and its target protein.
Conformational Rigidity and Target Binding
Flexible molecules must adopt a specific, "active" conformation to bind to a target, a process that is entropically unfavorable. By locking key rotatable bonds, the rigid framework of a spirocycle pre-pays this entropic penalty, often leading to a significant increase in binding affinity and potency.[2][12]
This rigidity also provides precise control over the orientation of substituents, often called "exit vectors." A spirocyclic core can project functional groups into distinct regions of a protein's binding pocket that might be inaccessible to a more conformationally restricted planar molecule. This precise spatial arrangement is crucial for optimizing potency and achieving high selectivity against related off-targets.[1][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Spiro compound - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
- 10. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
The Emerging Therapeutic Potential of Azaspiro[2.4]heptane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[2.4]heptane scaffold, a unique three-dimensional bicyclic structure, has garnered increasing attention in medicinal chemistry. Its inherent conformational rigidity and novel chemical space offer significant advantages in the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the burgeoning biological activities of azaspiro[2.4]heptane derivatives, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers in drug discovery and development.
Introduction: The Structural and Physicochemical Advantages of the Azaspiro[2.4]heptane Core
The defining feature of the azaspiro[2.4]heptane core is the fusion of a cyclopropane and a pyrrolidine ring through a single spiro-carbon atom. This arrangement imparts a distinct three-dimensionality that is highly sought after in modern drug design. Unlike flat, aromatic systems, this spirocyclic scaffold allows for a more precise spatial orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2]
Furthermore, the incorporation of the azaspiro[2.4]heptane motif can favorably modulate the physicochemical properties of a molecule. It can serve as a non-classical bioisostere for more common saturated heterocycles, influencing properties like lipophilicity and metabolic stability. This strategic replacement can lead to improved pharmacokinetic profiles, a critical consideration in the development of viable drug candidates.
Antiviral Activity: A Cornerstone in Hepatitis C Therapy
The most prominent success story of an azaspiro[2.4]heptane derivative is its central role in the fight against the Hepatitis C virus (HCV). The proline analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block in the synthesis of Ledipasvir, a potent NS5A inhibitor.[3][4]
Mechanism of Action: Inhibition of the HCV NS5A Protein
Ledipasvir exerts its powerful antiviral effect by targeting the Hepatitis C virus non-structural protein 5A (NS5A). NS5A is a crucial, multifunctional phosphoprotein that plays a vital role in viral RNA replication and the assembly of new virus particles.[5][6] Although it lacks enzymatic activity, NS5A acts as a central organizer of the viral replication complex.
Azaspiro[2.4]heptane-containing inhibitors like Ledipasvir bind to the N-terminus of NS5A, inducing a conformational change that disrupts its normal function.[7] This interference with NS5A leads to a dual mechanism of action:
-
Inhibition of Viral RNA Replication: By binding to NS5A, the inhibitor prevents the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV RNA synthesis.[5]
-
Impairment of Virion Assembly: The inhibitor also disrupts the role of NS5A in the assembly and release of new viral particles.[8]
This targeted disruption of the HCV life cycle has proven to be a highly effective therapeutic strategy, leading to high cure rates in patients with chronic Hepatitis C infection.
Signaling Pathway: Mechanism of Action of NS5A Inhibitors
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 6. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 8. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
A Senior Application Scientist's Guide to the Synthesis of Oxa-Azaspirocycles: Strategies, Mechanisms, and Practical Insights
Foreword: Embracing Three-Dimensionality in Drug Discovery
The pursuit of novel chemical entities with enhanced therapeutic profiles has driven a paradigm shift in medicinal chemistry, moving from the "flatland" of two-dimensional structures towards the intricate world of three-dimensional molecular architectures. Among these, oxa-azaspirocycles have emerged as a privileged scaffold. The incorporation of a spirocyclic junction, where two rings share a single atom, imparts a rigid, well-defined three-dimensional geometry. The presence of both oxygen and nitrogen heteroatoms within this framework offers a unique combination of hydrogen bonding capabilities, polarity, and metabolic stability, making these structures highly sought after in modern drug discovery programs. This guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable class of compounds, blending established methodologies with recent innovations to offer researchers, scientists, and drug development professionals a practical and in-depth resource.
Strategic Approaches to Oxa-Azaspirocycle Construction: A Comparative Overview
The synthesis of oxa-azaspirocycles can be broadly categorized into several key strategies, each with its own set of advantages, limitations, and ideal applications. The choice of a particular synthetic route is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcomes. This section will delve into the four most prominent and versatile methods: intramolecular cyclization (with a focus on iodocyclization), ring-closing metathesis (RCM), multi-component reactions (MCRs), and 1,3-dipolar cycloadditions.
Intramolecular Cyclization: The Power of Iodocyclization
Intramolecular cyclization represents a direct and atom-economical approach to the formation of cyclic structures. Among the various methods, iodocyclization has proven to be a particularly robust and reliable strategy for the synthesis of oxa-azaspirocycles.[1]
The Underlying Principle: Electrophilic Activation and Nucleophilic Attack
Iodocyclization is initiated by the activation of a carbon-carbon double or triple bond by an electrophilic iodine species, typically molecular iodine (I₂) or N-iodosuccinimide (NIS). This generates a reactive iodonium or iodocarbocation intermediate. A strategically positioned internal nucleophile, in this case, a hydroxyl or amino group, then attacks this intermediate in an intramolecular fashion, leading to the formation of the heterocyclic ring and the incorporation of an iodine atom into the product.
Diagram 1: General Mechanism of Iodocyclization
Caption: The general mechanism of iodocyclization for oxa-azaspirocycle synthesis.
Data Presentation: Iodocyclization Scope and Efficiency
The versatility of iodocyclization is demonstrated by its application to a wide range of substrates, affording various five-membered oxa-spirocyclic iodides in good to excellent yields.[2]
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | N-Boc-3-(hydroxymethyl)-3-vinylazetidine | N-Boc-6-iodo-2-oxa-5-azaspiro[3.4]octane | 45-96 | [2] |
| 2 | N-Boc-3-(hydroxymethyl)-3-vinylpyrrolidine | N-Boc-7-iodo-2-oxa-6-azaspiro[4.4]nonane | 45-96 | [2] |
| 3 | N-Boc-4-(hydroxymethyl)-4-vinylpiperidine | N-Boc-8-iodo-2-oxa-7-azaspiro[4.5]decane | 45-96 | [2] |
| 4 | 1-(hydroxymethyl)cyclopent-1-ene | 6-iodo-1-oxaspiro[4.4]nonane | 45-96 | [2] |
Experimental Protocol: Synthesis of N-Boc-6-iodo-2-oxa-5-azaspiro[3.4]octane
This protocol is adapted from the work of Mykhailiuk and co-workers.[2]
-
Reaction Setup: To a solution of N-Boc-3-(hydroxymethyl)-3-vinylazetidine (1.0 equiv.) in acetonitrile (CH₃CN), add sodium bicarbonate (NaHCO₃, 3.0 equiv.).
-
Addition of Iodine: Add molecular iodine (I₂, 3.0 equiv.) portion-wise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-6-iodo-2-oxa-5-azaspiro[3.4]octane.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a mild base like sodium bicarbonate is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, preventing potential side reactions and decomposition of acid-sensitive functional groups. Acetonitrile is a common solvent for iodocyclization as it is polar enough to dissolve the reagents but does not compete as a nucleophile. The use of an excess of iodine ensures complete consumption of the starting material.
Limitations: While highly effective for the formation of five-membered rings, the iodocyclization to form larger rings, such as six-membered tetrahydropyrans, can be sluggish and result in incomplete conversions.[2] Furthermore, the proximity of certain functional groups, like a nitrogen atom in an azetidine ring, can lead to unexpected rearrangements.[2]
Ring-Closing Metathesis (RCM): A Powerful Tool for Unsaturated Scaffolds
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including oxa-azaspirocycles. This Nobel Prize-winning reaction, primarily utilizing ruthenium-based catalysts such as the Grubbs and Hoveyda-Grubbs catalysts, facilitates the intramolecular coupling of two terminal alkenes to form a new cycloalkene.[3][4]
The Catalytic Cycle: A Dance of Metallocyclobutanes
The mechanism of RCM, as elucidated by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions. The catalyst, a metal-alkylidene complex, reacts with one of the terminal alkenes of the diene substrate to form a metallocyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and form a new metal-alkylidene complex. This new complex then reacts intramolecularly with the second alkene to form another metallocyclobutane, which upon retro-[2+2] cycloaddition, releases the desired cyclic alkene product and regenerates a metal-alkylidene that can re-enter the catalytic cycle. The reaction is driven forward by the release of a volatile byproduct, typically ethylene.
Diagram 2: Catalytic Cycle of Ring-Closing Metathesis
References
Methodological & Application
enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
An Application Note and Comprehensive Protocol for the Enantioselective Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a conformationally restricted, non-natural amino acid that has garnered significant attention in the pharmaceutical industry. Its rigid, three-dimensional spirocyclic architecture makes it a valuable building block for creating complex molecules with precisely controlled stereochemistry. This is particularly crucial in drug design, where the specific 3D orientation of a molecule dictates its interaction with biological targets.
The primary application of this spirocyclic amino acid is as a key intermediate in the industrial synthesis of Ledipasvir, a potent antiviral agent used in the treatment of Hepatitis C virus (HCV) infections. Ledipasvir functions by inhibiting the viral NS5A protein, and the spiro[2.4]heptane moiety plays a critical role in establishing the necessary conformation for high-affinity binding. The synthesis of this complex scaffold in an enantiomerically pure form is a significant challenge, making robust and scalable enantioselective methods highly sought after.
This document provides a detailed protocol for the enantioselective synthesis of
Application Note & Protocols: A Guide to the Synthesis of 4-Substituted-4-Hydroxyproline Analogues Using tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Introduction: The Strategic Value of Constrained Proline Analogues
Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic side chain, which imparts significant conformational rigidity upon peptide backbones. This property is invaluable in medicinal chemistry and drug development, where controlling the three-dimensional structure of a peptide or small molecule is critical for optimizing binding affinity, selectivity, and metabolic stability.[1] 4-substituted proline analogues, in particular, allow for the introduction of diverse chemical functionalities while preserving the core pyrrolidine ring, expanding the chemical space available for drug design.[1]
This guide details the application of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a spirocyclic epoxide built on the N-Boc-proline scaffold, as a powerful and versatile intermediate for the stereospecific synthesis of novel 4-substituted-4-hydroxyproline analogues. The inherent ring strain of the epoxide moiety makes it an excellent electrophile for regioselective ring-opening reactions, providing a direct and efficient route to a wide array of highly functionalized building blocks.
The Key Intermediate: Synthesis and Properties
The starting point for these syntheses, this compound, is not typically a commercially available reagent but can be readily prepared in two steps from the inexpensive and common starting material, (2S,4R)-4-hydroxy-L-proline (HypOH).
Causality of the Synthetic Route: The synthesis hinges on creating an exocyclic methylene group at the C4 position, which serves as the handle for epoxidation.
-
Boc Protection: The nitrogen of hydroxyproline is first protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that prevents the nitrogen from interfering in subsequent steps and ensures the final product is suitable for solid-phase peptide synthesis (SPPS).[2]
-
Elimination to Olefin: The 4-hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate) and then eliminated under basic conditions to form the C4-methylene olefin.
-
Epoxidation: The resulting olefin, N-Boc-4-methyleneproline, is then subjected to epoxidation, typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), to yield the target spiro-epoxide. The facial selectivity of the epoxidation is often high, leading to a single diastereomer of the epoxide.
Caption: Synthetic workflow for the preparation of the key spiro-epoxide intermediate.
The Core Transformation: Regioselective Epoxide Ring-Opening
The synthetic utility of this compound stems from its predictable reaction with a wide range of nucleophiles.
Mechanistic Rationale
Under neutral or basic conditions, the reaction proceeds via a classic SN2 mechanism. Strong, carbon-based nucleophiles such as Grignard reagents and organocuprates will attack the epoxide at the sterically least hindered carbon atom.[3][4][5] In this spirocyclic system, the attack occurs at the exocyclic methylene carbon (C6) of the original epoxide, leading to the formation of a new carbon-carbon bond and breaking the C6-O bond. This process is highly regioselective and stereospecific, with the nucleophile approaching from the face opposite the C-O bond, resulting in an inversion of stereochemistry at the site of attack. The outcome is a tertiary alcohol at the C4 position of the proline ring.
For less reactive nucleophiles, a Lewis acid or Brønsted acid can be used as a catalyst to activate the epoxide by coordinating to the oxygen atom.[6][7] This enhances the electrophilicity of the epoxide carbons. While this allows a broader range of nucleophiles to be used, care must be taken as it can sometimes lead to a loss of regioselectivity or promote side reactions like rearrangement.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lewis acid catalyzed epoxide opening for the synthesis of 4-hydroxyproline analogs | Poster Board #718 - American Chemical Society [acs.digitellinc.com]
- 7. Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in PROTAC Linkers: A Guide to Application and Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that engages the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[3] The linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]
In the quest for PROTACs with improved drug-like properties, there is a growing shift from synthetically tractable but often overly flexible alkyl and polyethylene glycol (PEG) linkers towards more sophisticated, rigid motifs.[2] Rigid linkers, such as those incorporating spirocyclic scaffolds, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4] The unique three-dimensional geometry of spirocycles can also enhance metabolic stability, improve cell permeability, and provide an avenue for generating novel intellectual property.[5]
This guide provides a detailed overview of the application of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a novel spirocyclic building block, in the design and synthesis of advanced PROTAC linkers. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss methods for the characterization of the resulting PROTAC molecules.
The Rationale for Employing this compound in PROTAC Linkers
The spiro[2.4]heptane motif offers a unique combination of rigidity and three-dimensionality that can be highly advantageous in PROTAC design. The incorporation of this specific building block into a PROTAC linker is driven by several key considerations:
-
Conformational Rigidity: The spirocyclic core restricts the rotational freedom of the linker, which can help to pre-organize the warhead and the E3 ligase ligand in a spatial orientation that promotes the formation of a stable and productive ternary complex.[3] This can lead to enhanced degradation potency and selectivity.
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to favorably modulate the physicochemical properties of drug candidates.[6][7] The 1-oxa-5-azaspiro[2.4]heptane core can influence solubility and permeability, potentially improving the overall pharmacokinetic profile of the PROTAC. The sp3-rich nature of the scaffold can also lead to improved metabolic stability.
-
Vectorial Diversity: this compound possesses two orthogonal handles for chemical modification: a primary alcohol and a Boc-protected secondary amine. This allows for directional and controlled synthesis of the PROTAC linker, enabling the systematic exploration of different attachment points and linker lengths.
-
Novel Chemical Space: The use of unique spirocyclic building blocks provides access to novel chemical space, which is crucial for developing PROTACs with unique biological activities and for securing intellectual property.[5]
Data on Physicochemical Properties of PROTACs
The development of orally bioavailable PROTACs is a significant challenge due to their high molecular weight and complex structures, which often fall "beyond the Rule of Five".[6] The linker plays a crucial role in determining the physicochemical properties that govern oral absorption. The table below summarizes key physicochemical property ranges associated with orally absorbed PROTACs, providing a benchmark for the design of novel degraders incorporating the spiro[2.4]heptane motif.
| Physicochemical Property | Suggested Range for Oral PROTACs | Rationale |
| Molecular Weight (MW) | ≤ 950 Da | Balances the need for sufficient size to span the POI and E3 ligase with the requirements for cell permeability and oral absorption.[8] |
| Calculated LogP (cLogP) | 1.1 to 4.8 | An optimal lipophilicity range is crucial for cell membrane permeability. Excessively high lipophilicity can lead to poor solubility and off-target toxicity. |
| Polar Surface Area (PSA) | 107 to 146 Ų | A lower PSA is generally associated with better cell permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A lower number of hydrogen bond donors is a key factor in improving membrane permeability. |
| Rotatable Bonds (RotB) | ≤ 10 | Reduced rotational freedom, as imparted by rigid linkers, can improve oral bioavailability. |
Experimental Protocols: Incorporation of this compound into PROTAC Linkers
The synthesis of a PROTAC is a modular process that typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional linker.[9] The following protocols outline the key steps for the incorporation of this compound into a PROTAC linker.
Workflow for PROTAC Synthesis
Caption: General workflow for incorporating the spirocyclic building block into a PROTAC.
Protocol 1: Functionalization of the Hydroxymethyl Group
This protocol describes the activation of the primary alcohol of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate for subsequent nucleophilic substitution. A common method for this activation is the Mitsunobu reaction, which allows for the conversion of the alcohol to an ester or ether under mild conditions with inversion of configuration.[10]
Step 1a: Activation of the Hydroxymethyl Group via Mitsunobu Reaction
-
Materials:
-
tert-Butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Nucleophile (e.g., a carboxylic acid-containing linker fragment, a phenol-containing linker fragment) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, the nucleophile, and triphenylphosphine in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized spirocyclic intermediate.
-
Causality behind Experimental Choices:
-
The Mitsunobu reaction is chosen for its mild conditions, which are compatible with the Boc-protecting group and other sensitive functionalities that may be present on the linker or the ligands.[10]
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the reactive intermediates.
-
The reaction is initiated at 0 °C to control the exothermic reaction between PPh₃ and DEAD/DIAD.
Protocol 2: Deprotection of the Boc Group and Functionalization of the Secondary Amine
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine, which can then be coupled to a suitable linker component, POI ligand, or E3 ligase ligand.
Step 2a: Boc Deprotection
-
Materials:
-
Boc-protected spirocyclic compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
-
Procedure:
-
Dissolve the Boc-protected spirocyclic compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane.[11][12]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base (e.g., saturated aqueous NaHCO₃) and extraction with an organic solvent.
-
Causality behind Experimental Choices:
-
TFA and HCl in dioxane are strong acids that efficiently cleave the acid-labile Boc group.[11]
-
The reaction is typically performed at room temperature to avoid potential side reactions.
-
The formation of the amine salt can be advantageous for stability and handling.
Step 2b: Coupling of the Secondary Amine (Amide Bond Formation)
-
Materials:
-
Deprotected spirocyclic amine (as the free base or salt) (1.0 eq)
-
Carboxylic acid-containing component (e.g., linker, POI ligand, or E3 ligase ligand) (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt) (1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine) (2-3 eq)
-
Anhydrous dimethylformamide (DMF) or DCM
-
-
Procedure:
-
Dissolve the deprotected spirocyclic amine and the carboxylic acid component in anhydrous DMF or DCM.
-
Add the non-nucleophilic base, followed by the peptide coupling reagent.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
-
Causality behind Experimental Choices:
-
Peptide coupling reagents are used to activate the carboxylic acid for efficient amide bond formation and to minimize side reactions and racemization.
-
A non-nucleophilic base is required to neutralize the amine salt (if used as the starting material) and to facilitate the coupling reaction.
Characterization of the Final PROTAC
A comprehensive characterization of the final PROTAC molecule is essential to confirm its identity, purity, and integrity.
| Analytical Technique | Purpose |
| LC-MS | To determine the molecular weight and assess the purity of the final compound. |
| ¹H and ¹³C NMR | To confirm the chemical structure and stereochemistry of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | To obtain the exact mass of the molecule, further confirming its elemental composition. |
| HPLC | To determine the purity of the final compound, typically reported as a percentage area under the curve. |
Conclusion
The strategic incorporation of rigid, three-dimensional scaffolds like this compound into PROTAC linkers represents a promising approach to overcome some of the challenges associated with this therapeutic modality. By providing conformational constraint and favorably influencing physicochemical properties, these novel building blocks can contribute to the development of more potent, selective, and drug-like protein degraders. The detailed protocols provided in this guide offer a practical framework for the synthesis and application of this spirocyclic linker, empowering researchers to explore new avenues in the design of next-generation PROTACs.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - Single [spirochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. youtube.com [youtube.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents Utilizing Spirocyclic Scaffolds
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a constant endeavor. Among these, spirocyclic scaffolds have emerged as a particularly compelling structural motif.[1][2][3][4] Defined by two rings sharing a single common atom, this unique three-dimensional arrangement imparts a high degree of conformational rigidity, a feature that can lead to improved binding affinity and selectivity for biological targets.[1][5][6] The increasing prevalence of spirocycles in clinically approved drugs and late-stage clinical candidates underscores their significance in developing next-generation therapeutics.[1][7][8][9] In fact, half of the two dozen clinically used medicines containing a spirocycle were approved in the 21st century.[1][7][8]
The strategic incorporation of spirocyclic moieties can significantly enhance the physicochemical properties of drug candidates. The introduction of a higher fraction of sp3-hybridized atoms, inherent to spirocycles, often correlates with improved solubility, metabolic stability, and a more favorable pharmacokinetic profile.[2][3][5] This shift away from traditional planar, aromatic structures towards more complex three-dimensional molecules is a key trend in contemporary drug design.[4][5][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to novel therapeutic agents that feature spirocyclic scaffolds. We will delve into various synthetic strategies, providing detailed protocols and explaining the rationale behind key experimental choices.
Strategic Approaches to Spirocycle Synthesis
The construction of the spirocyclic core can be achieved through a variety of synthetic methodologies. The choice of a particular route often depends on the desired complexity of the final molecule, the availability of starting materials, and the need for stereochemical control. Several powerful strategies have been developed, including intramolecular reactions, cycloaddition reactions, ring-closing metathesis, and multi-component reactions.
Asymmetric Catalysis: Enantioselective Spirocyclization
The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds, allowing for the formation of the spirocenter with high levels of stereocontrol.[11][12]
Key Strategies in Asymmetric Spirocyclization:
-
Organocatalysis: Chiral small molecules, such as proline and its derivatives, can effectively catalyze the asymmetric formation of spirocycles.[13] For instance, thiourea-based catalysts have been successfully employed in the enantioselective 1,3-dipolar cycloaddition of α-isothiocyanato amides with alkylidenes to generate spirooxindoles with excellent yields and enantioselectivities.[11]
-
Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and copper, are widely used to catalyze a range of enantioselective transformations leading to spirocycles.[13][14] For example, a Pd(II)-catalyzed double 1,4-addition of an in situ generated azlactone intermediate to a dienone has been developed for the enantioselective synthesis of spirocyclic azlactones, which are valuable precursors to constrained cyclic quaternary amino acids.[15]
Workflow for Asymmetric Synthesis of Spirocyclopropyl Oxindoles:
Caption: Asymmetric synthesis of spirocyclopropyl oxindoles.
Ring-Closing Metathesis (RCM): A Versatile Tool for Spirocycle Formation
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic and macrocyclic compounds, and it is a particularly effective strategy for the construction of spirocyclic systems.[16][17] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of two terminal alkenes to form a new cyclic alkene and a volatile alkene byproduct (e.g., ethylene).[18][19]
Protocol for the Synthesis of a Spiro[4.5]decane Derivative via RCM:
-
Starting Material Synthesis: Prepare a diallylated precursor. For example, the alkylation of a cyclic ketone with allyl bromide can furnish the necessary starting material.[17][19]
-
RCM Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diallylated precursor in anhydrous and degassed dichloromethane (DCM). The concentration is typically in the range of 0.01–0.05 M to favor the intramolecular reaction.
-
Add the Grubbs' catalyst (1st or 2nd generation, typically 2–5 mol%) to the solution.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic compound.[18][20]
-
Data Summary for RCM Synthesis of Spirocycles:
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,3-Diallyl-1-methyloxindole | Grubbs' 1st Gen. (2) | Toluene | RT | 2 | 92 | [19] |
| Diethyl diallylmalonate | Grubbs' 2nd Gen. (5) | DCM | 40 | 12 | 85 | [17] |
| N-Tosyl-diallylamine | Grubbs' 1st Gen. (5) | DCM | RT | 4 | 90 | [16] |
Multi-component Reactions (MCRs): Convergent and Efficient Spirocycle Synthesis
Multi-component reactions (MCRs), in which three or more starting materials react in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to spirocyclic scaffolds.[21][22] This strategy allows for the rapid generation of molecular diversity and complexity from simple and readily available starting materials.[22][23]
Protocol for a Three-Component Synthesis of a Spirooxindole Derivative:
This protocol describes the synthesis of a spiropyrrolidine oxindole via a 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from isatin and an amino acid, with a dipolarophile.[24][25]
-
Reaction Setup:
-
To a solution of isatin (1.0 mmol) and an α-amino acid (e.g., sarcosine or proline, 1.2 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add the dipolarophile (e.g., an electron-deficient alkene or alkyne, 1.0 mmol).
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. The reaction can often be carried out under catalyst-free conditions.[26]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[24]
Workflow for Multi-component Spirooxindole Synthesis:
Caption: Multi-component synthesis of spirooxindoles.
Conclusion and Future Perspectives
The synthetic methodologies outlined in this application note represent a powerful toolkit for the construction of novel spirocyclic scaffolds for therapeutic applications. The continued development of innovative and efficient synthetic strategies, particularly in the realm of asymmetric catalysis and multi-component reactions, will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles.[27][28][29] As our understanding of the intricate relationship between three-dimensional molecular architecture and biological activity deepens, spirocyclic compounds are poised to play an increasingly pivotal role in the future of medicine.[30][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. benchchem.com [benchchem.com]
- 31. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
- 32. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
Application Note: A Scalable, Two-Step Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry. The synthesis commences with the nucleophilic addition of an allyl group to N-Boc-3-azetidinone to yield a key tertiary alcohol intermediate. Subsequent intramolecular iodocyclization affords the target spirocycle in high yield. This guide provides a comprehensive examination of the reaction mechanism, detailed step-by-step protocols, scale-up considerations, safety protocols, and analytical data, designed for researchers in drug discovery and process development.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic frameworks have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique advantage over traditional flat aromatic structures. By locking pendant functional groups in defined spatial orientations, spirocycles can enhance binding affinity and selectivity for biological targets, often leading to improved pharmacokinetic profiles and reduced off-target effects.[1][2] The 1-oxa-5-azaspiro[2.4]heptane core, in particular, is a key structural motif found in various biologically active molecules, making its efficient and scalable synthesis a critical endeavor for pharmaceutical development.[3]
This document provides a field-proven, in-depth guide to a reliable synthetic route, addressing the practical challenges of scaling this chemistry from the bench to pilot scale.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic strategy is a two-step sequence designed for efficiency, scalability, and high yields.
Overall Synthetic Scheme:
Caption: Overall two-step synthetic workflow.
Step 1: Allylation of N-Boc-3-Azetidinone. The synthesis begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. A Grignard reaction using allylmagnesium bromide provides a straightforward and high-yielding route to the key intermediate, tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.[2][4] The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the azetidinone, forming the desired tertiary alcohol after an aqueous workup. This reaction is highly efficient and easily scalable.
Step 2: Intramolecular Iodocyclization. The second step involves an electrophilic iodocyclization of the unsaturated alcohol intermediate.[1] This reaction proceeds via an exo-trig cyclization. The iodine (I₂) acts as an electrophile, activating the double bond of the allyl group. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium intermediate to form the five-membered tetrahydrofuran ring.[5] Sodium bicarbonate is used as a mild base to neutralize the HI generated during the reaction. This method is favored for its mild conditions and high regioselectivity.
Reaction Mechanism: Iodocyclization
Caption: Mechanism of the intramolecular iodocyclization.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| tert-Butyl 3-oxoazetidine-1-carboxylate | Commercial | >98% | Store under inert atmosphere |
| Allylmagnesium bromide (1.0 M in THF) | Commercial | - | Handle under inert atmosphere |
| Tetrahydrofuran (THF), anhydrous | In-house | >99.5% | Distilled from sodium/benzophenone |
| Iodine (I₂) | Commercial | >99.8% | Solid, handle in a fume hood |
| Sodium Bicarbonate (NaHCO₃) | Commercial | >99.5% | Fine powder |
| Acetonitrile (MeCN), anhydrous | Commercial | >99.8% | Store over molecular sieves |
| Diethyl Ether (Et₂O) | Commercial | ACS Grade | For extraction |
| Saturated aq. Ammonium Chloride (NH₄Cl) | In-house prep. | - | For quenching |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | In-house prep. | - | For quenching |
| Brine | In-house prep. | - | Saturated aq. NaCl |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - | For drying |
Protocol 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Reaction Setup: To a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add tert-butyl 3-oxoazetidine-1-carboxylate (100 g, 0.584 mol).
-
Solvent Addition: Add 1 L of anhydrous tetrahydrofuran (THF). Stir the mixture until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add allylmagnesium bromide (1.0 M solution in THF, 642 mL, 0.642 mol, 1.1 equiv) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 250 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 500 mL of diethyl ether and 250 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Washing: Combine the organic layers and wash with brine (200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
Expected Yield: 115-120 g (92-96%) of a pale yellow oil. The product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a 3 L three-necked, round-bottomed flask equipped with a mechanical stirrer and protected from light, add tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (115 g, 0.539 mol).
-
Solvent and Base: Add 1.5 L of anhydrous acetonitrile followed by sodium bicarbonate (136 g, 1.62 mol, 3.0 equiv).
-
Iodine Addition: To the vigorously stirred suspension, add iodine (205 g, 0.809 mol, 1.5 equiv) portion-wise over 30 minutes. An initial exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates reaction completion.
-
Quenching: Cool the mixture to 0 °C and quench by adding saturated aqueous sodium thiosulfate solution until the dark iodine color disappears.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add 1 L of water and 1 L of diethyl ether.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a white solid.
Expected Yield: 140-150 g (80-85% over two steps).
Scale-Up Considerations and Challenges
Scaling up organic syntheses often introduces challenges not apparent at the laboratory scale.[6] For this synthesis, the following points are critical:
-
Thermal Management: The Grignard addition in Step 1 is exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety. A jacketed reactor with controlled cooling is recommended. The rate of addition of the Grignard reagent must be carefully controlled to maintain the desired temperature range.[7]
-
Reagent Addition: The portion-wise addition of solid iodine in Step 2 can be challenging on a large scale. A solids charging system or dissolving the iodine in a minimal amount of a suitable solvent and adding it as a solution can provide better control.
-
Mixing: Efficient stirring is essential in the two-phase quenching steps and during the iodocyclization, which is a heterogeneous mixture. Inadequate mixing can lead to localized "hot spots" or incomplete reactions.
-
Workup and Extraction: The volumes of solvents required for extraction increase significantly at scale. Utilizing a continuous liquid-liquid extractor can be more efficient than batch extractions in a large separatory funnel.
-
Purification: Large-scale chromatography can be costly and time-consuming. Investigating crystallization as a final purification step is highly recommended for industrial production to improve efficiency and purity.
Safety Protocols
A thorough risk assessment should be conducted before performing any chemical reaction on a large scale.[8][9]
-
Allylmagnesium Bromide: This Grignard reagent is flammable and reacts violently with water. It should be handled under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be rigorously dried.
-
Tetrahydrofuran (THF): THF is highly flammable and can form explosive peroxides upon storage. Always use freshly distilled THF or inhibitor-free anhydrous THF from a sealed container.
-
Iodine: Iodine is corrosive and toxic upon inhalation or ingestion. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Both the Grignard reaction and the subsequent quenching are exothermic. Ensure adequate cooling capacity is available and perform additions slowly. Have a larger ice bath on standby in case of a thermal runaway.[7]
-
Pressure Build-up: Quenching the Grignard reaction with aqueous acid will generate flammable gases. Ensure the reaction vessel is adequately vented.
References
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1401728-89-9|tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Cas 1259034-35-9,TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE | lookchem [lookchem.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Use of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in Peptide Synthesis
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The introduction of non-proteinogenic, conformationally constrained amino acids is a powerful strategy to overcome these hurdles.[1] By locking a portion of the peptide backbone into a defined geometry, these building blocks can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and improving metabolic stability.[2]
This guide focuses on tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate , a novel proline analogue that incorporates a spirocyclic oxetane ring. This unique structural motif serves as a rigid scaffold, imparting significant conformational constraints on the peptide backbone. Its incorporation is particularly relevant in the design of peptidomimetics where precise control over the three-dimensional structure is paramount for biological activity. A notable application of a closely related analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is as a key intermediate in the synthesis of Ledipasvir, a potent antiviral agent for the treatment of Hepatitis C, underscoring the pharmaceutical relevance of this structural class.[3]
These application notes provide a comprehensive overview of the synthesis of this valuable building block, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and an analysis of the structural implications of its use.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Allylation of N-Boc-3-oxo-azetidine
-
To a solution of N-Boc-3-oxo-azetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
Step 2: Bromination
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dibromo-intermediate, which can often be used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude dibromo-intermediate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.0-3.0 eq).
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction for the formation of the spirocyclic product by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield This compound .
Incorporation into Peptides via Boc-SPPS
The spirocyclic nature of this compound introduces significant steric hindrance around the carboxylic acid and the α-amine. Therefore, its incorporation into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[5]
Key Considerations for Coupling
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may prove inefficient. More potent coupling reagents are recommended.[6] Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[7][8]
-
Activation and Reaction Time: Pre-activation of the amino acid for a few minutes before adding it to the deprotected resin can enhance coupling efficiency. Extended coupling times (e.g., 2-4 hours or even double coupling) may be necessary to drive the reaction to completion.[6]
-
Solvent: N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) for SPPS involving difficult couplings due to its better solvating properties, which can help to reduce peptide aggregation.[6]
-
Monitoring of Coupling: The completion of the coupling reaction should be meticulously monitored using a qualitative method like the ninhydrin (Kaiser) test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
Workflow for Boc-SPPS Incorporation
Caption: General workflow for the incorporation of the spirocyclic amino acid using Boc-SPPS.
Detailed Step-by-Step Protocol
This protocol assumes a manual Boc-SPPS procedure. Reagent equivalents are based on the initial loading of the resin.
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then NMP (3x).
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in NMP to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with NMP (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate This compound (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in NMP for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads.
-
If the test is positive (blue beads), repeat the coupling step (double coupling).
-
If the test is negative, proceed to the deprotection step for the next amino acid in the sequence.
-
-
Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol).
-
Data Presentation and Expected Outcomes
The incorporation of sterically demanding amino acids can influence coupling efficiency and overall peptide yield. The following table provides expected outcomes based on the use of optimized coupling protocols.
| Parameter | Expected Value | Notes |
| Coupling Reagent | HATU/DIPEA | Recommended for high efficiency with sterically hindered residues.[9] |
| Equivalents (AA:HATU:DIPEA) | 3 : 2.9 : 6 | An excess of reagents is crucial to drive the reaction to completion. |
| Coupling Time | 2-4 hours | May require double coupling, confirmed by a negative Kaiser test. |
| Single Coupling Efficiency | >98% | With optimized conditions, high coupling yields are achievable. |
| Overall Crude Peptide Purity | Sequence-dependent | The purity will depend on the length and sequence of the peptide. |
Structural and Conformational Implications
The defining feature of this compound is its rigid spirocyclic core, which significantly restricts the conformational freedom of the peptide backbone.
-
Torsional Angle Constraint: The fusion of the cyclopropane and oxetane rings to the pyrrolidine core locks the backbone dihedral angle Φ to a narrow range of values, similar to proline. This reduces the accessible conformational space, which can favor a specific secondary structure, such as a β-turn or a polyproline type II (PPII) helix.[5]
-
Induction of Turns: The rigid structure of spirocyclic proline mimics is known to induce well-defined turn structures in peptides.[9] This is particularly advantageous in the design of peptidomimetics that target protein-protein interactions, where a specific turn conformation is often required for binding.[10]
-
Modulation of cis/trans Isomerism: The substitution pattern on the pyrrolidine ring can influence the cis/trans isomerism of the preceding peptide bond. The steric bulk of the spirocyclic system may favor either the cis or trans conformation, providing an additional tool for conformational control.[11]
-
Bioisosteric Replacement: The 1-oxa-5-azaspiro[2.4]heptane moiety can be considered a bioisostere of proline or other constrained amino acids.[12] The presence of the oxygen atom can introduce a hydrogen bond acceptor, potentially leading to novel interactions with biological targets.
Conclusion
This compound is a valuable and synthetically accessible building block for the design of conformationally constrained peptides. Its rigid spirocyclic scaffold offers a powerful means to control peptide secondary structure, enhance metabolic stability, and improve binding affinity. The successful incorporation of this amino acid into peptide sequences relies on the use of optimized solid-phase synthesis protocols, particularly the use of potent coupling reagents like HATU to overcome steric hindrance. The ability to fine-tune the three-dimensional structure of peptides through the introduction of such novel building blocks will continue to drive the development of the next generation of peptide-based therapeutics.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 4. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating Protein–Protein Interactions by Cyclic and Macrocyclic Peptides. Prominent Strategies and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols for Harnessing Spirocycles to Modulate Physicochemical and Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The paradigm in small molecule drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need to improve the physicochemical and pharmacokinetic properties that are critical for a drug candidate's success.[1][2] Spirocycles, polycyclic organic compounds in which two rings are linked by a single common atom, are at the forefront of this movement.[3] Their inherent rigidity and three-dimensional nature provide medicinal chemists with a powerful tool to fine-tune a molecule's properties, often leading to enhanced solubility, metabolic stability, and target engagement.[4][5][6] This guide provides an in-depth analysis of the role of spirocycles in modulating key drug-like properties, supported by detailed experimental protocols for their synthesis and evaluation.
The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
Historically, medicinal chemistry has heavily relied on flat, aromatic ring systems. While synthetically accessible, these structures often suffer from liabilities such as poor solubility, high lipophilicity, and susceptibility to metabolic degradation. Spirocyclic scaffolds offer a compelling solution to these challenges.
Escaping Flatland: The Impact of Three-Dimensionality
The introduction of a spirocyclic moiety fundamentally alters a molecule's shape, increasing its sp³ character and globular nature. This has profound implications for its interaction with biological targets and its overall physicochemical profile.[2] The rigid, well-defined conformations of spirocycles allow for precise projection of functional groups into three-dimensional space, which can lead to improved potency and selectivity for the target protein.[3][7]
Caption: From Planar to 3D: The Spirocyclic Advantage.
Modulation of Physicochemical Properties
The incorporation of spirocycles can significantly improve a compound's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[6][8]
-
Solubility: The non-planar, rigid nature of spirocycles can disrupt the crystal lattice packing that often leads to poor solubility in flat, aromatic compounds. The increased sp³ character also generally enhances aqueous solubility.[3][5]
-
Lipophilicity: A common strategy in drug discovery is to reduce lipophilicity (measured as LogP or LogD) to mitigate issues like off-target toxicity and poor metabolic stability. Replacing a flat aromatic ring with a spirocyclic scaffold can effectively lower lipophilicity while maintaining or improving potency.[2][9]
-
Basicity (pKa): For nitrogen-containing spirocycles (azaspirocycles), the rigid framework can influence the basicity of the nitrogen atom. This can be strategically employed to optimize properties like cell permeability and target engagement.[2]
Impact on Pharmacokinetic (ADME) Properties
A favorable pharmacokinetic profile is essential for a drug's efficacy and safety. Spirocycles offer several advantages in optimizing ADME properties.[10][11]
-
Metabolic Stability: The rigid spirocyclic core can shield adjacent functional groups from metabolic enzymes, such as cytochrome P450s (CYPs), thereby improving metabolic stability and increasing the drug's half-life.[2][6][9]
-
Permeability: The modulation of lipophilicity and the introduction of specific polar functional groups on the spirocyclic scaffold can be used to fine-tune a compound's permeability across biological membranes.[5][12]
-
Distribution: The overall physicochemical properties imparted by the spirocycle will influence how the drug distributes throughout the body, including its ability to penetrate the central nervous system (CNS) or its tendency to bind to plasma proteins.[13]
Data Presentation: A Comparative Analysis
The following table illustrates the potential improvements in physicochemical and pharmacokinetic properties when a hypothetical planar drug molecule is modified with a spirocyclic scaffold.
| Property | Planar Analogue | Spirocyclic Analogue | Rationale for Improvement |
| Molecular Weight (Da) | 350 | 378 | Increased molecular complexity |
| cLogP | 4.2 | 2.8 | Increased sp³ character reduces lipophilicity[2] |
| Aqueous Solubility (µM) | 5 | 50 | Disruption of crystal packing, more polar nature[5] |
| Metabolic Stability (t½ in HLM, min) | 15 | > 60 | Steric shielding of metabolic "soft spots"[6] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 8 | 12 | Optimized balance of lipophilicity and polarity |
HLM: Human Liver Microsomes
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of spirocyclic compounds. These protocols are designed to be self-validating, with recommendations for appropriate controls.
Protocol: Synthesis of a Spirocyclic Oxetane Amine
Spirocyclic oxetanes are valuable building blocks in medicinal chemistry. This protocol describes a representative synthesis.
Objective: To synthesize a spirocyclic oxetane amine, a common motif for improving physicochemical properties.
Materials:
-
Commercially available ketone
-
3-(bromomethyl)-3-methyloxetane
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(bromomethyl)-3-methyloxetane (1.2 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq., 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Addition of Ketone: In a separate flask, dissolve the starting ketone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the desired spirocyclic oxetane alcohol.
-
Further Functionalization: The resulting alcohol can be further converted to an amine via standard functional group transformations (e.g., mesylation followed by azide displacement and reduction).
Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol: Determination of Lipophilicity (LogD₇.₄)
Objective: To measure the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.
Method: Shake-Flask Method (Gold Standard)[14][15]
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
Vials with Teflon-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a vial, add 1 mL of 1-octanol and 1 mL of phosphate buffer (pH 7.4). Spike with a small volume of the compound stock solution (final organic solvent concentration <1%).
-
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial at >2000 x g for 30 minutes to ensure complete separation of the aqueous and octanol phases.
-
Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.
-
Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Calculation: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Validation: Run a known control compound (e.g., propranolol) in parallel to validate the experimental setup. The experiment should be performed in triplicate.
Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the metabolic stability of a spirocyclic compound in human liver microsomes (HLM).[16][17]
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
Control compounds: Verapamil (high clearance) and Verapamil without NADPH (negative control)
-
Incubator/water bath at 37 °C
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer. Pre-warm at 37 °C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (mg/mL of microsomes).
-
Validation: The high clearance control should show significant degradation over the time course, while the negative control (without NADPH) should show minimal degradation, confirming that the observed metabolism is enzyme-dependent.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 11. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Palladium Catalysis in Spirocycle Synthesis
As a Senior Application Scientist, this guide provides an in-depth exploration of palladium-catalyzed reactions for the synthesis of spirocycles. These unique three-dimensional structures are prevalent in bioactive natural products and are increasingly utilized in drug development.[1] Palladium catalysis offers a powerful and versatile toolkit for constructing these sterically congested frameworks with high efficiency and control.[2][3]
This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of key transformations, explains the rationale behind experimental design, and provides detailed, field-proven protocols for researchers.
Constructing spirocycles presents a significant synthetic challenge due to the steric hindrance involved in creating a quaternary spiro-carbon center.[1] Palladium-catalyzed methods have emerged as a premier solution, largely due to their mild reaction conditions, broad functional group tolerance, and the diverse array of bond formations they can facilitate.[3] Key to these transformations is the ability of palladium to cycle through various oxidation states (typically Pd(0) and Pd(II)), enabling catalytic turnovers that form new carbon-carbon and carbon-heteroatom bonds.[2]
Three dominant strategies have been refined for palladium-catalyzed spirocycle synthesis, each leveraging a distinct mechanistic pathway:
-
The Intramolecular Heck Reaction: Forms a C-C bond between an aryl/vinyl halide or triflate and a tethered alkene, directly creating the spirocyclic core.[3][4]
-
The Tsuji-Trost Reaction (Allylic Alkylation): Employs a π-allylpalladium intermediate, which is then attacked by a tethered nucleophile to close the spirocyclic ring.[5][6][7]
-
Domino Heck/C-H Activation Cascades: A sophisticated approach where an initial Heck cyclization generates an alkylpalladium(II) intermediate that subsequently engages in an intramolecular C-H activation to forge the spirocyclic system.[1][8][9][10]
Core Methodology: The Intramolecular Heck Reaction
The intramolecular Heck reaction is one of the most robust and widely used methods for building spirocyclic systems, particularly for assembling congested quaternary carbon centers.[3][11] The reaction's power lies in its ability to form five- and six-membered rings with high efficiency.
Mechanistic Rationale
The catalytic cycle provides a clear picture of why specific reagents and conditions are chosen. The process is initiated by the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂.[2]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl or vinyl halide (or triflate) to the Pd(0) complex. This forms a σ-aryl/vinyl-Pd(II) species. This step is often favored by bulky, electron-donating phosphine ligands.[2]
-
Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the Pd-C bond. This is the key ring-forming step, creating a new C-C bond and a σ-alkyl-Pd(II) intermediate. The insertion typically proceeds in a syn fashion and with high regioselectivity (e.g., 5-exo-trig).[2][12]
-
β-Hydride Elimination: The newly formed alkylpalladium species eliminates a β-hydrogen, yielding the spirocyclic product and a hydridopalladium(II) complex. This step requires a syn-coplanar arrangement of the Pd-C and C-H bonds.
-
Reductive Elimination & Catalyst Regeneration: The hydridopalladium(II) complex, in the presence of a base (e.g., NEt₃, Cs₂CO₃), undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of base hydrohalide salt.
Controlling Stereoselectivity
The formation of quaternary stereocenters can be achieved with high diastereoselectivity by carefully designing the substrate. Subtle steric and electronic effects in the transition state of the migratory insertion step can dictate the facial selectivity of the cyclization.[11] For enantioselective transformations, chiral phosphine ligands are employed, which create a chiral environment around the palladium center, influencing the stereochemical outcome of the insertion step.[4][12]
Core Methodology: The Tsuji-Trost Reaction
The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, provides an alternative and powerful route to spirocycles.[5][7] This reaction is particularly valuable for asymmetric synthesis, where chiral ligands can effectively control the formation of the spirocyclic stereocenter.[6]
Mechanistic Rationale
The mechanism differs significantly from the Heck reaction and hinges on the formation of a characteristic π-allylpalladium intermediate.
-
Oxidative Addition: A Pd(0) catalyst reacts with a substrate containing an allylic leaving group (e.g., acetate, carbonate) to form a cationic η³-π-allylpalladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.[6][13]
-
Nucleophilic Attack: A tethered nucleophile (often a "soft" nucleophile like a malonate-derived enolate) attacks the π-allyl complex.[7][13] This attack usually occurs on the face of the allyl unit opposite to the palladium metal (outer-sphere attack), resulting in a second inversion of stereochemistry.[5] The overall stereochemical outcome is a net retention of configuration from the starting material.
-
Catalyst Regeneration: After nucleophilic attack, the resulting Pd(0) complex dissociates from the newly formed spirocycle to re-enter the catalytic cycle.
Advanced Strategy: Domino Heck/C-H Activation
A more advanced and highly efficient strategy involves a domino sequence where an intramolecular Heck reaction is followed by a C-H activation step.[1][10] This approach allows for the rapid construction of complex polycyclic spiro-systems from simple starting materials.
The key is the formation of a spiropalladacycle intermediate.[9][10] After the initial carbopalladation of the Heck reaction, the resulting σ-alkyl-Pd(II) species does not undergo β-hydride elimination. Instead, it activates a nearby C-H bond on a tethered (hetero)aryl ring, forming a new, stable five- or six-membered palladacycle.[8][14] This spiropalladacycle can then undergo reductive elimination to form the final product or be trapped by other reagents to further increase molecular complexity.[9][15]
Application Notes & Protocols
The following sections provide practical guidance, including a detailed experimental protocol and representative data.
Protocol: Two-Step Synthesis of Optically Active Spirocycles via DAAA and Heck Reaction
This protocol is adapted from a sequence used to prepare chiral spirocyclic ketones, demonstrating a powerful combination of two distinct palladium-catalyzed reactions.[16] The first step is a decarboxylative asymmetric allylic alkylation (DAAA), a variant of the Tsuji-Trost reaction, to set the quaternary stereocenter. The second step is an intramolecular Heck reaction to form the second ring.
This protocol details the second step: the cyclization of the optically active α-allylated ketone intermediate.
Materials and Reagents:
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| α-Allylated Ketone Intermediate | - | - | 0.1 | 1.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 | 0.01 | 0.1 |
| Triphenylphosphine | PPh₃ | 262.29 | 0.02 | 0.2 |
| Triethylamine | NEt₃ | 101.19 | 0.3 | 3.0 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | - | Solvent (2 mL) |
Experimental Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the α-allylated ketone intermediate (0.1 mmol, 1.0 equiv.), palladium(II) acetate (2.2 mg, 0.01 mmol, 0.1 equiv.), and triphenylphosphine (5.2 mg, 0.02 mmol, 0.2 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times). Under a positive pressure of inert gas, add anhydrous NMP (2.0 mL) followed by triethylamine (42 µL, 0.3 mmol, 3.0 equiv.) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 65 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired spirocyclic product.[16]
Causality and Trustworthiness:
-
Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the Pd(0) catalyst and participate in the catalytic cycle.
-
Base: Triethylamine is crucial for the final reductive elimination step, neutralizing the H-X species generated and regenerating the Pd(0) catalyst for the next cycle.[3]
-
Solvent and Temperature: NMP is a polar aprotic solvent suitable for Heck reactions, and the moderate temperature of 65 °C provides sufficient energy for the reaction without promoting significant side product formation.[16] This protocol is self-validating as each component has a well-established role in the catalytic cycle, ensuring reproducibility.
Representative Data: Substrate Scope of Enantioselective Michael Spirocyclization
The following table summarizes results from a palladium-catalyzed enantioselective Michael spirocyclization, showcasing the method's effectiveness across various substrates.[17][18]
| Entry | Ring Size (Product) | R¹ | R² | Yield (%) | dr | ee (%) |
| 1 | 6/5 | Ph | Ph | 92 | >20:1 | 96 |
| 2 | 6/5 | Ph | Me | 88 | >20:1 | 96 |
| 3 | 5/5 | Ph | Ph | 85 | >20:1 | 89 |
| 4 | 5/5 | Ph | Me | 80 | >20:1 | 91 |
| 5 | 7/5 | Ph | Ph | 81 | >20:1 | 96 |
| 6 | 7/5 | Ph | Me | 80 | >20:1 | 95 |
Data adapted from Dong, V. M., et al., ACS Catalysis, 2025.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. organicreactions.org [organicreactions.org]
- 4. soc.chim.it [soc.chim.it]
- 5. grokipedia.com [grokipedia.com]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)-H Alkylation: A Computational Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 14. santaisci.com [santaisci.com]
- 15. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. As a proline analogue with a constrained spiro-epoxide motif, this compound is of significant interest in medicinal chemistry for creating novel molecular scaffolds.
The most common and efficient route to this molecule is the Johnson-Corey-Chaykovsky reaction, which involves the treatment of N-Boc-3-pyrrolidinone with a sulfur ylide.[1][2] While robust, this reaction has several critical parameters that can lead to common issues such as low yield, incomplete conversion, and difficult purification. This guide provides in-depth, field-tested solutions to these challenges in a direct question-and-answer format.
Primary Synthetic Pathway: Johnson-Corey-Chaykovsky Reaction
The conversion of a ketone to a spiro-epoxide is effectively achieved by reacting N-Boc-3-pyrrolidinone with a methylene-transfer reagent, typically dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).[2]
Reaction Scheme:
N-Boc-3-pyrrolidinone is treated with dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH), to yield the target spiro-epoxide.
Reaction Mechanism Overview
The reaction proceeds via a well-established mechanism involving the nucleophilic addition of the sulfur ylide to the ketone carbonyl. This is followed by an intramolecular SN2 reaction, where the resulting oxygen anion displaces the dimethyl sulfoxide (DMSO) leaving group to form the three-membered epoxide ring.[3][4]
References
Technical Support Center: Purification of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Welcome to the technical support center for tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this versatile building block. As a key intermediate in the synthesis of various pharmaceutically active compounds, achieving high purity is critical for downstream applications.[1]
Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound.
Issue 1: My final product is an oil and is difficult to handle. How can I solidify it?
Cause: The presence of residual solvents or inherent properties of the compound can result in it being an oil at room temperature. Many Boc-protected amino acids and their derivatives initially present as oils post-synthesis.[2][3][4]
Solution:
-
High-Vacuum Drying: Initially, ensure all volatile solvents are removed by drying the oily product under high vacuum, possibly with gentle heating (e.g., 30-40 °C).[2] This step is crucial as residual solvents can inhibit crystallization.
-
Solvent-Induced Precipitation/Crystallization:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, diethyl ether, or dichloromethane).
-
Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble, such as n-pentane or n-hexane, until the solution becomes cloudy.
-
Allow the mixture to stand at room temperature or in a refrigerator to facilitate precipitation or crystallization.[2]
-
-
Seed Crystal Induction: If you have a small amount of solid product from a previous batch, you can add a seed crystal to the oil to induce crystallization. The oil is then typically triturated with a non-polar solvent like cyclohexane or n-heptane to promote solidification.[3][4]
Issue 2: My NMR spectrum looks complex, suggesting multiple compounds, but my TLC shows a single spot. What is happening?
Cause: This phenomenon is often due to the presence of rotamers (rotational isomers) arising from the restricted rotation around the carbamate (N-Boc) bond. This results in two distinct sets of signals in the NMR spectrum for a single pure compound.[1]
Solution:
-
Variable Temperature NMR: To confirm the presence of rotamers, acquire an NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation around the N-Boc bond increases, causing the distinct signals for each rotamer to coalesce into a single, averaged set of signals.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the correlated protons and carbons for each rotamer, confirming that the "extra" peaks belong to the same molecule.
-
Rely on Chromatography for Purity Assessment: For routine purity checks, rely on chromatographic methods like TLC and HPLC/UPLC, which will typically show a single peak for the compound despite the presence of rotamers.
Issue 3: I am having trouble separating my product from non-polar impurities using flash column chromatography.
Cause: The choice of eluent system is critical for achieving good separation on silica gel. If the eluent is too polar, both the product and impurities will move too quickly up the column, resulting in poor separation. If it's not polar enough, the product may not move at all.
Solution:
-
Optimize the Eluent System:
-
Start with a low polarity mobile phase and gradually increase the polarity. A common and effective eluent system for this compound is a gradient of ethyl acetate in hexanes.[1]
-
Begin with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase it to elute your product.
-
For more polar impurities, a mixture of dichloromethane and methanol can also be effective.[1]
-
-
TLC Analysis for Eluent Selection: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation (a difference in Rf values of at least 0.2).
| Typical Eluent Systems for Flash Chromatography |
| Hexanes:Ethyl Acetate (90:10 to 70:30) |
| Dichloromethane:Methanol (98:2 to 95:5) |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
The compound can be isolated as a colorless to pale yellow oil or as a white to off-white solid, depending on the final purification method and residual solvent content.[1][5]
Q2: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5] As with many Boc-protected compounds, it is sensitive to strong acids, which will cleave the Boc group.[6]
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities. Be mindful of the potential for rotamers to complicate the spectra.[1]
-
HPLC/UPLC-MS: To obtain high-resolution purity data and confirm the molecular weight.
-
Chiral HPLC: If the enantiomeric purity is critical for your application, chiral HPLC is necessary to determine the enantiomeric ratio.[1]
Purification Workflow
The following diagram outlines a general workflow for the purification of this compound after the initial work-up.
Caption: Decision workflow for purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. file.leyan.com [file.leyan.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable spirocyclic amino acid derivative. As a key structural motif in modern pharmaceuticals, such as the antiviral agent ledipasvir, mastering its synthesis is crucial.[1]
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address common challenges encountered in the laboratory.
Overview of Synthetic Strategies
The primary and most direct route to this compound involves the epoxidation of a C4-functionalized N-Boc-proline derivative. The most common and effective method is the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a ketone directly into an epoxide.[2]
Below is a logical workflow for the most reliable synthetic approach.
Caption: General workflow for the synthesis of the target spiro-epoxide.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part A: Precursor Synthesis and Quality Control
Question 1: My initial precursor, N-Boc-4-oxo-L-proline ester, is impure or low-yielding. How can I improve its synthesis?
Answer: The quality of your ketone precursor is paramount for a high-yielding epoxidation. The most common route involves the oxidation of N-Boc-trans-4-hydroxy-L-proline ester.[3]
-
Causality: Incomplete oxidation or harsh oxidation conditions can lead to side products or decomposition. Over-oxidation is not a concern here, but incomplete reactions leave starting material that can complicate purification. The choice of oxidant is critical.
-
Troubleshooting Steps:
-
Choice of Oxidant: While many oxidants work, Dess-Martin Periodinane (DMP) or a Swern oxidation are often preferred for their mild conditions and high yields. Pyridinium chlorochromate (PDC) is also a viable option.[3][4]
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol is a key indicator of completion.
-
Temperature Control: For Swern oxidations, maintaining a low temperature (e.g., -78 °C) during the addition of oxalyl chloride and DMSO is crucial to prevent side reactions.
-
Purification: The ketone is often a stable, crystalline solid. Purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization is highly recommended to ensure high purity (>99%) before proceeding to the epoxidation step.[4]
-
Question 2: I'm seeing poor conversion during the Boc protection or esterification of 4-hydroxy-L-proline. What are the common pitfalls?
Answer: The order of these steps matters. It is often more efficient to perform the esterification first, followed by Boc protection.
-
Causality: Protecting the amine with a Boc group makes the molecule bulkier and can sometimes hinder the subsequent esterification of the carboxylic acid. Conversely, esterifying first provides a clean substrate for Boc protection.
-
Recommended Sequence:
-
Esterification: Reflux 4-hydroxy-L-proline in methanol or ethanol with a catalyst like thionyl chloride (SOCl₂) or by bubbling HCl gas. This cleanly forms the methyl or ethyl ester hydrochloride salt.
-
Boc Protection: Neutralize the ester salt with a base like triethylamine (Et₃N) or sodium bicarbonate and then react with Boc-anhydride (Boc₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[5][6]
-
Part B: Corey-Chaykovsky Epoxidation
Question 3: My Corey-Chaykovsky reaction has a very low yield (<30%). What are the most critical parameters to optimize?
Answer: The Corey-Chaykovsky reaction is highly sensitive to reaction conditions. Low yields are often traced back to issues with ylide generation, reaction concentration, or temperature.[7][8]
-
Causality: The sulfur ylide (dimethylsulfonium methylide) is a reactive and somewhat unstable species. It must be generated in situ and used promptly under anhydrous conditions. The reaction concentration can also dramatically affect the outcome, with high concentrations sometimes leading to decomposition.[7]
-
Critical Parameters for Optimization:
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Ylide Generation | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) (60% dispersion in mineral oil) or n-Butyllithium (n-BuLi). | NaH is generally safer and easier to handle for this transformation than n-BuLi. Ensure the NaH is fresh and the trimethylsulfonium salt is completely dry. Ylide formation is often done in anhydrous THF or DMSO. |
| Solvent | A mixture of THF and DMSO is common. | DMSO is required to solvate the sulfonium salt, while THF is an excellent co-solvent. Ensure all solvents are rigorously dried. |
| Temperature | Maintain temperature at 0 °C to room temperature. Start the reaction at 0 °C and allow it to slowly warm. | The initial addition of the ketone to the ylide should be done at a lower temperature to control the initial exothermic reaction. The reaction can then proceed at room temperature. |
| Concentration | The reaction can be highly dependent on concentration. If decomposition is observed, try running the reaction at a higher dilution. | As noted in the literature, even slight increases in concentration can lead to the complete decomposition of reaction components in similar systems.[7] Start with a ketone concentration of approximately 0.1 M. |
| Stoichiometry | Use a slight excess of the sulfonium salt and base (1.1 to 1.5 equivalents) relative to the ketone. | This ensures complete conversion of the starting material. Using a large excess can complicate purification. |
Question 4: I am observing multiple side products during the epoxidation. What are they and how can they be minimized?
Answer: The primary side products often result from the instability of the product or alternative reaction pathways of the ylide.
-
Causality: The target epoxide contains a strained three-membered ring and can be susceptible to ring-opening, especially if trace amounts of acid or nucleophiles are present during workup.[9][10] Additionally, the betaine intermediate formed during the reaction can undergo alternative decomposition pathways if the final intramolecular ring closure is slow.
References
- 1. mdpi.com [mdpi.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 6. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Epoxides Practice Problems - Chemistry Steps [chemistrysteps.com]
troubleshooting side reactions in the synthesis of azaspiroheptane derivatives
Welcome to the technical support center for the synthesis of azaspiroheptane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable spirocyclic scaffolds. Azaspiro[3.3]heptanes and their analogues are increasingly sought-after as bioisosteres for common motifs like piperidines and piperazines, offering unique three-dimensional exit vectors for drug design.[1][2][3] However, their synthesis, often involving strained intermediates, can be fraught with challenges.
This document provides in-depth, question-and-answer-based troubleshooting for common side reactions and experimental hurdles. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven protocols to overcome them.
Section 1: Ring-Opening Side Reactions
The high ring strain inherent in the cyclobutane or cyclopropane moieties of azaspiroheptane precursors (e.g., azetidines, aziridines) makes them susceptible to nucleophilic ring-opening, a prevalent and often yield-limiting side reaction.[4][5]
FAQ 1.1: My azetidine intermediate is undergoing significant ring-opening during functionalization. What is the likely cause and how can I prevent it?
Question: I am attempting to functionalize a 3-substituted azetidin-2-ylmethanol intermediate, but I'm observing a high percentage of ring-opened byproducts. The reaction involves deprotonation at the 2-position followed by electrophilic trapping. Why is this happening and what can I do?
Root Cause Analysis: This is a classic problem when working with azetidine rings bearing activating groups. The primary cause is often the high acidity of the proton at the C2 position, especially when adjacent to a group like an ester or ketone.[6] Under basic conditions, facile enolate formation can occur. This enolate intermediate can trigger a retro-Aldol-type ring-opening, relieving the inherent strain of the four-membered ring. This pathway is often kinetically favorable and competes directly with your desired electrophilic trapping.[6]
It has been observed that even switching N-protecting groups, for instance from Boc to Cbz, may not be sufficient to alleviate these ring-opening side reactions, suggesting the inherent acidity of the C-H bond is the dominant issue.[6]
Troubleshooting Protocol:
-
Re-evaluate Your Base: Strong, non-nucleophilic bases are required for deprotonation, but sterically hindered bases or those used in large excess can promote elimination and ring-opening. Consider switching to a base like lithium hexamethyldisilazide (LiHMDS) from lithium diisopropylamide (LDA) and perform a titration to use the minimum necessary equivalents.
-
Lower the Temperature Drastically: The retro-Aldol pathway has a higher activation energy than the initial deprotonation. Performing the deprotonation and electrophilic quench at very low temperatures (e.g., -78 °C to -90 °C) can significantly suppress the rate of the ring-opening side reaction.
-
Rapid Quenching: Add the electrophile as quickly as is feasible once the enolate is formed. Minimizing the time the enolate exists in solution reduces the opportunity for it to undergo the undesired ring-opening.
Preventative Measures & Alternative Strategies:
-
Modify the Substrate: If direct functionalization proves problematic, consider alternative strategies. For instance, modifying an adjacent functional group to be less electron-withdrawing can reduce the acidity of the C2 proton.[6]
-
Alternative Synthetic Route: Instead of building functionality onto a pre-formed azetidine, explore ring-closure reactions of acyclic amines. This approach can provide better yields and avoid the specific side reactions associated with functionalizing the strained ring.[6]
Section 2: Protecting Group Issues & Strategy
The selection and manipulation of nitrogen protecting groups are critical for success.[7] An inappropriate protecting group can lead to side reactions, poor yields, or complete failure of a synthetic step.[8][9]
FAQ 2.1: I'm seeing cleavage of my N-Boc group under unexpected conditions. What are the common pitfalls?
Question: During a reaction that does not involve strong acid, I'm observing partial or complete deprotection of my N-Boc azaspiroheptane. What could be causing this?
Root Cause Analysis: The tert-butoxycarbonyl (Boc) group is known for its lability under acidic conditions (e.g., TFA, HCl).[9] However, several other "hidden" sources of acidity or alternative cleavage pathways can cause issues:
-
Lewis Acidity: Many reagents, particularly those used for couplings or activations (e.g., ZnCl₂, TiCl₄, SnCl₄), are potent Lewis acids that can facilitate Boc cleavage.
-
In Situ Acid Generation: Some reaction conditions can generate acidic byproducts. For example, using an acyl chloride without a sufficient amount of a non-nucleophilic base can generate HCl, leading to deprotection.
-
Thermal Instability: While generally stable, prolonged heating (>80-100 °C), especially in the presence of even weak protic sources, can lead to thermolytic cleavage of the Boc group.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected N-Boc cleavage.
Preventative Measures:
-
Protecting Group Selection: If your synthesis requires harsh Lewis acidic conditions or high temperatures, the Boc group may not be suitable. Consider a more robust carbamate like benzyloxycarbonyl (Cbz) or an acyl group.
-
Reaction Optimization: Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) are present when using reagents that generate acid. If a Lewis acid is necessary, screen for milder alternatives (e.g., MgBr₂·OEt₂ instead of TiCl₄).
Table 1: Comparison of Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Stability | Common Cleavage Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Acid-labile | TFA, HCl in Dioxane | Sensitive to strong Lewis acids and high heat.[8][9] |
| Benzyloxycarbonyl | Cbz | Stable to acid/base | H₂/Pd, HBr/AcOH, Na/NH₃ | Can be incompatible with other reducible groups.[9] |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Base-labile | 20% Piperidine in DMF | Ideal for solid-phase synthesis; sensitive to amines.[9] |
| p-Toluenesulfonyl | Tosyl (Ts) | Very Robust | Na/liquid NH₃, Mg/MeOH | Very stable, but requires harsh deprotection.[9] |
Section 3: Stereocontrol & Purification
Controlling diastereoselectivity during the construction of substituted azaspiroheptanes can be challenging, and purification of the final products or intermediates often requires specialized techniques.
FAQ 3.1: My reaction produces a mixture of diastereomers. How can I improve selectivity or separate the isomers?
Question: The key cyclization step in my synthesis is producing a nearly 1:1 mixture of diastereomers, and they are proving very difficult to separate by standard silica gel chromatography. What are my options?
Root Cause Analysis: Poor diastereoselectivity often arises when the transition states leading to the different stereoisomers are very close in energy. This can happen if the reaction is run at high temperatures or if the directing groups on the substrate are not sufficiently influential to favor one facial approach over the other.
Strategies for Improving Selectivity:
-
Chiral Catalysis: For key bond-forming reactions, employing a chiral catalyst or ligand can create a chiral environment that significantly lowers the energy of the transition state for one diastereomer over the other. For example, phase-transfer catalysts derived from cinchona alkaloids have been used effectively in the asymmetric alkylation of glycine imine analogues to build stereocenters.[10]
-
Substrate Control: Modify the substrate to include a bulky group that can sterically direct an incoming reagent. This is a classic strategy for improving facial selectivity.
-
Solvent and Temperature Effects: Systematically screen different solvents and run the reaction at lower temperatures. Lowering the thermal energy of the system can amplify small differences in transition state energies, leading to improved selectivity.
Purification Strategies for Diastereomers:
-
Derivative Formation: If the diastereomers themselves are inseparable, it is sometimes possible to react them with a chiral resolving agent to form diastereomeric derivatives (e.g., amides or esters) that have different physical properties and may be separable by chromatography or crystallization.
-
Supercritical Fluid Chromatography (SFC): SFC often provides much better resolution for separating stereoisomers than traditional HPLC or flash chromatography.
-
Selective Hydrolysis/Reaction: In some cases, one diastereomer may react faster than the other. For instance, enzymatic hydrolysis can sometimes selectively cleave an ester of one stereoisomer, allowing for separation of the resulting acid and the unreacted ester.[10]
-
Inline Purification: For multi-step syntheses, consider inline purification techniques like scavenger resins or liquid-liquid extraction to remove impurities before they complicate subsequent steps and final purification.[11][12] This simplifies the final mixture, potentially making the target diastereomers easier to isolate.
Caption: General workflow from synthesis to purification of diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Complex Spirocyclic Molecules
Welcome to the Technical Support Center for Complex Spirocyclic Molecule Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of these unique three-dimensional structures. Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their ability to provide rigid, well-defined exit vectors for substituents, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2] However, their synthesis is fraught with challenges, primarily centered around the construction of the sterically congested quaternary spirocenter and the precise control of stereochemistry.[3][4]
This resource is structured to address specific, practical issues you may encounter at the bench.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying principles to empower your synthetic strategy.
Section 1: Reaction Yield and Efficiency
Question 1: My intramolecular spirocyclization reaction is resulting in low yields, with significant formation of polymeric or intermolecular side products. What's happening and how can I fix it?
Answer: This is a classic challenge in cyclization chemistry. The root cause is that the rate of the desired intramolecular reaction is being outcompeted by the intermolecular reaction between two separate substrate molecules. To favor the formation of your spirocycle, you must create conditions that promote the intramolecular pathway.
Core Strategy: High-Dilution Conditions
The primary method to achieve this is by employing high-dilution conditions. By significantly lowering the concentration of the reactant, you decrease the probability of two reactant molecules finding each other in solution, thus suppressing the intermolecular side reaction. The unimolecular intramolecular cyclization is concentration-independent and becomes the dominant pathway.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low spirocyclization yields.
Detailed Steps & Explanations:
-
High-Dilution Setup: Instead of adding your substrate all at once, use a syringe pump to add a solution of the substrate to a large volume of refluxing solvent over an extended period (e.g., 4-12 hours). This maintains an extremely low instantaneous concentration.
-
Temperature Optimization: Low temperatures often favor the thermodynamically more stable product and can enhance selectivity between competing pathways.[5] However, some reactions require significant thermal energy to overcome activation barriers. Screen a range of temperatures to find the optimal balance.
-
Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence reaction outcomes by stabilizing or destabilizing key intermediates and transition states.[5][6] For instance, non-coordinating solvents might favor a desired catalytic cycle, while polar, coordinating solvents could interfere with the catalyst or promote side reactions.[6]
-
Catalyst/Reagent Choice: In catalyzed reactions, ensure the catalyst is active and not degrading under the reaction conditions. For transition-metal-catalyzed processes, consider different ligands, as they can profoundly impact efficiency and selectivity.[7]
Section 2: Stereochemical Control
Question 2: My spirocyclization is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?
Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Your goal is to amplify this energy difference.
Key Factors Influencing Diastereoselectivity:
-
Substrate Control: The existing stereocenters and steric bulk of your substrate are often the primary determinants of facial selectivity during ring closure. Modifying a substituent's steric profile can block one approach trajectory, thereby favoring the formation of a single diastereomer.[5]
-
Aromatic Interactions: Don't underestimate the power of non-covalent interactions. A pendant aromatic group can favor a seemingly more crowded transition state through stabilizing CH–π interactions, leading to stereochemical outcomes that defy simple steric arguments.[8]
-
Reaction Conditions:
-
Temperature: Lowering the temperature can increase the energy difference between diastereomeric transition states, often leading to improved selectivity.[5]
-
Solvent: The solvent can influence the conformation of the substrate and the transition state assembly, impacting selectivity.[5]
-
Catalyst/Reagent: In acid-catalyzed reactions, the size and nature of the acid (Lewis vs. Brønsted) can influence the transition state geometry.[5]
-
Question 3: I am performing an asymmetric spirocyclization, but the enantiomeric excess (e.e.) is low. What are the critical parameters to investigate?
Answer: Low enantiomeric excess indicates an inefficient transfer of chirality from your catalyst or chiral auxiliary to the product. This is a common and complex challenge in asymmetric catalysis.[5][9]
Strategies to Enhance Enantioselectivity:
| Strategy | Rationale & Key Considerations |
| Catalyst/Ligand Screening | The chiral ligand is the heart of enantioselectivity. Even minor structural changes to the ligand can have a dramatic effect on the e.e. Screen a library of ligands with different steric and electronic properties. Privileged chiral ligands like SPINOL have shown promise in spirocycle synthesis.[3] |
| Solvent Screening | Solvents can interact with the catalyst-substrate complex, altering its conformation and the enantioselectivity. Screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, DCM). |
| Temperature Optimization | Lowering the reaction temperature is often the first step to try, as it can amplify the small energy differences between the two enantiomeric transition states. |
| Counter-ion/Additive Effects | In many catalytic systems, additives or the catalyst's counter-ion can play a crucial role in the stereodetermining step. Consider screening different salts or additives. |
| Substrate Modification | Sometimes, the substrate itself is a poor match for the catalyst. A slight modification to the substrate (e.g., changing a protecting group) can sometimes lead to a much better stereochemical outcome. |
Section 3: Purification and Isolation
Question 4: I've successfully synthesized my spirocyclic product, but I'm struggling to separate the stereoisomers and remove structurally similar impurities. What are the best purification strategies?
Answer: The rigid, three-dimensional nature of spirocycles makes purification, especially of stereoisomers, a significant challenge.[10] Diastereomers and enantiomers often have very similar physicochemical properties, rendering standard chromatography difficult.[10]
Purification Strategy Workflow
Caption: A workflow for purifying complex spirocyclic mixtures.
Comparison of Purification Techniques
| Technique | Best For | Key Considerations |
| Recrystallization | Purifying a solid major diastereomer from soluble impurities. | Spirocycles can have low crystallinity due to their rigid structures.[10] Screening a wide range of solvent systems is critical. |
| Flash Chromatography | Separating diastereomers with a significant difference in polarity (ΔRf > 0.1). | Often insufficient for closely related isomers. |
| Preparative HPLC | Separating diastereomers with very similar polarities. | Both normal-phase and reversed-phase can be effective.[11] Higher resolution but lower throughput than flash chromatography. |
| Chiral HPLC/SFC | Separating enantiomers. | The only reliable method for resolving enantiomers. Requires screening of various chiral stationary phases (CSPs) and mobile phases.[11] |
| HSCCC | Complex mixtures, especially from natural product extracts. | A liquid-liquid chromatography technique that avoids solid stationary phases, good for separating compounds with similar polarities.[12] |
Section 4: Structural Characterization
Question 5: The 1H NMR spectrum of my spiro compound is complex, with many overlapping signals. How can I confidently assign the structure and determine the relative stereochemistry?
Answer: Signal overlapping is a very common issue in the NMR of rigid, complex molecules like spirocycles.[13] A 1D proton spectrum is rarely sufficient for full characterization. A suite of 2D NMR experiments is essential.
Essential NMR Toolkit for Spirocycle Characterization:
-
¹³C NMR: Look for the characteristic quaternary spiro-carbon signal. Its chemical shift is highly dependent on the attached rings but can be a key identifier.[13]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (spin systems) within each ring of the spirocycle, helping to trace connectivity.[13]
-
HSQC/HMQC (Heteronuclear Correlation): Correlates each proton to its directly attached carbon. This is invaluable for resolving overlapping proton signals by spreading them out into the carbon dimension.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between protons and carbons. This is critical for piecing together the entire carbon skeleton and confirming the spiro-junction.[13]
-
NOESY/ROESY (Nuclear Overhauser Effect): This is the key experiment for determining relative stereochemistry. It identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. Cross-peaks between protons on the two different rings can unambiguously establish their relative orientation around the spirocenter.[13]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges that make spirocycle synthesis difficult? The primary challenge is the creation of the sterically hindered all-carbon quaternary spirocenter.[3][7][9] This step often requires specialized reaction conditions. Secondly, controlling the stereochemistry at this new center, and relative to other stereocenters in the molecule, is a significant hurdle.[14][15] Finally, many spirocyclic systems, especially those involving small rings, possess significant ring strain, which can influence their reactivity and stability.[16][17][18]
Q2: Why are spirocycles considered "privileged scaffolds" in drug discovery? Their rigid, three-dimensional nature provides a unique structural scaffold that is a departure from the flat, aromatic structures common in many drugs.[1] This rigidity can lock a molecule into a bioactive conformation, improving binding affinity and selectivity.[1] The defined 3D geometry (exit vectors) allows for precise spatial orientation of functional groups to interact with biological targets. Furthermore, shifting from planar structures to sp³-rich spirocycles often improves physicochemical properties like solubility and metabolic stability.[1][2]
Q3: What are the main strategic approaches to synthesizing a spirocycle? The core strategies can be broadly grouped into four categories:
-
Intramolecular Cyclizations: A tethered precursor cyclizes to form the second ring at the spiro-atom. This is a very common and powerful approach.[4]
-
Cycloaddition Reactions: Reactions like [3+2] or [2+2] cycloadditions can form a new ring and the spirocenter simultaneously.[19][20]
-
Rearrangement Reactions: Certain molecular rearrangements, like pinacol-type rearrangements, can lead to the formation of a spirocyclic core.[16]
-
Transition-Metal-Catalyzed Processes: Methods like the intramolecular Heck reaction or olefin metathesis have become powerful tools for constructing spirocyclic systems.[4][7][21]
Q4: Can ring strain be exploited in spirocycle synthesis? Yes, absolutely. The inherent ring strain of small spirocyclic systems, like oxaspiropentanes, can be a driving force for subsequent reactions.[16] The release of this strain can enable ring-opening or rearrangement reactions that would otherwise be unfavorable, allowing access to more complex molecular architectures.[16][22]
Experimental Protocol Example
Protocol: Intramolecular Spirocyclization via Syringe Pump Addition to Minimize Dimerization
This protocol describes a general procedure for performing an intramolecular reaction under high-dilution conditions to favor the formation of a spirocyclic product over intermolecular side products.
Materials:
-
Three-neck round-bottom flask (sized for a large solvent volume, e.g., 500 mL)
-
Reflux condenser
-
Syringe pump
-
Gas-tight syringe (e.g., 50 mL) with a long needle
-
Heating mantle with a stirrer
-
Inert gas line (Nitrogen or Argon)
-
Cyclization precursor (Substrate)
-
Anhydrous reaction solvent (e.g., Toluene, THF)
-
Catalyst/Reagent (if required)
Procedure:
-
System Setup: Assemble the three-neck flask with the reflux condenser, a rubber septum, and a glass stopper. Ensure the system is flame-dried under vacuum and backfilled with an inert gas.
-
Solvent & Reagent Addition: To the reaction flask, add the bulk of the anhydrous solvent (e.g., 400 mL) and the catalyst or reagent (if not added with the substrate). Begin stirring and heat the solvent to the desired reaction temperature (e.g., reflux).
-
Prepare Substrate Solution: In a separate dry flask, dissolve the cyclization precursor (e.g., 1.0 mmol) in a portion of the anhydrous solvent (e.g., 45 mL).
-
Syringe Pump Setup: Draw the substrate solution into the gas-tight syringe and place it in the syringe pump. Pierce the rubber septum on the reaction flask with the syringe needle, ensuring the needle tip is below the surface of the refluxing solvent.
-
Slow Addition: Program the syringe pump to add the substrate solution over a long period (e.g., 8 hours). The final concentration will be very low (e.g., 1.0 mmol in ~450 mL = ~0.002 M).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-4 hours) to ensure completion. Monitor the reaction by TLC or LC-MS by carefully withdrawing a small aliquot.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Proceed with a standard aqueous workup to quench the reaction and remove the catalyst/reagents.
-
Purification: Concentrate the organic extract in vacuo and purify the crude product using the appropriate method (e.g., column chromatography, recrystallization) as determined by your troubleshooting analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cycloalkane - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of the Boc Protecting Group from tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Welcome to the technical support center for the deprotection of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific spirocyclic amine. Our goal is to equip you with the knowledge to navigate potential challenges and ensure a successful, high-yielding deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
The most common and effective methods for removing the Boc group involve acidic conditions. The two most widely used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane or methanol.[1][2]
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is a standard protocol.[3][4] The reaction is typically fast, often completing within 30 minutes to 2 hours at room temperature.[5]
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a powerful alternative, known for its efficiency.[6][7] Reactions are generally conducted at room temperature for 30 minutes to a few hours.[1][6]
Q2: How does the mechanism of acid-catalyzed Boc deprotection work?
The deprotection proceeds through a well-established acid-catalyzed mechanism:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making the carbamate more susceptible to cleavage.[8][9]
-
Cleavage: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[8][10]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[8][10]
-
Salt Formation: Under the acidic conditions, the resulting amine is protonated to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[8]
Q3: What are the potential side reactions I should be aware of during the deprotection of this spirocyclic compound?
The primary concern during Boc deprotection is the generation of the reactive tert-butyl cation.[11][12] This electrophile can lead to side reactions, particularly alkylation of nucleophilic sites. While the 1-oxa-5-azaspiro[2.4]heptane core is relatively stable, researchers should be mindful of potential reactions if other sensitive functional groups are present in the molecule.[12]
Q4: How can I monitor the progress of the deprotection reaction?
Effective reaction monitoring is crucial to prevent over-exposure to harsh acidic conditions.[13] Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the less polar Boc-protected starting material and the appearance of the more polar amine salt product.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the starting material consumption and confirms the mass of the desired deprotected product.[13]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet signal for the nine equivalent protons of the tert-butyl group, typically around 1.4-1.5 ppm, provides definitive evidence of Boc group removal.[15]
Troubleshooting Guide: Incomplete Deprotection
Incomplete deprotection is a common hurdle. If you observe the presence of starting material after the expected reaction time, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[3][11] | The rate of Boc cleavage is highly dependent on the acid concentration. For some substrates, standard conditions may be insufficient.[13] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS.[5] | Sterically hindered amines, such as the spirocyclic system, may require longer reaction times for the acid to access the Boc group effectively.[3] |
| Suboptimal Temperature | Gently warm the reaction to 40°C, while carefully monitoring for potential side reactions.[3] | Increased temperature can enhance the reaction rate, but it may also promote undesired side reactions. |
| Reagent Quality | Use fresh, anhydrous reagents. TFA is hygroscopic, and water can reduce its effective acidity.[5] | The presence of water can hydrolyze the acidic reagent, diminishing its efficacy. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound in dichloromethane (DCM).
-
To this solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[3]
-
Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typically sufficient.[3]
-
Monitor the reaction's progress using TLC or LC-MS.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.[3]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[3]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[3]
-
If the free amine is required, a basic work-up can be performed as described in Protocol 1.[3]
Visualizing the Process
Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the synthesis of spirocyclic compounds. Spirocycles are crucial structural motifs in medicinal chemistry and natural products, and their efficient synthesis is of paramount importance.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Section 1: Troubleshooting Guide for Common Spirocyclization Issues
This section addresses prevalent experimental hurdles in a question-and-answer format, offering causative explanations and actionable protocols to enhance reaction outcomes.
Issue 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or failing to produce the desired product. What are the likely causes and how can I troubleshoot this?
Causality and Resolution:
Low yields in spirocyclization reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Troubleshooting Steps:
-
Re-evaluate Catalyst and Ligand Choice: The catalyst is the cornerstone of a successful spirocyclization. If you are observing poor performance, consider screening a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands have been shown to significantly affect both yield and enantioselectivity.[3][4] The choice between organocatalysis and transition metal catalysis can also be pivotal depending on the substrate.[5]
-
Verify Starting Material Purity: Impurities in your starting materials can act as catalyst poisons or engage in unwanted side reactions, thereby lowering the yield of your desired spirocycle.[4][8]
-
Optimize Reaction Conditions: Temperature, solvent, and reactant concentration are critical parameters that can significantly influence reaction efficiency.[10][11]
-
Protocol: Conduct a systematic optimization of reaction conditions. Screen a range of temperatures; for instance, lowering the temperature can sometimes improve stability and selectivity.[12] Evaluate a variety of solvents with different polarities, as the solvent can affect catalyst activity and the stability of intermediates.[13][14] Varying the concentration of reactants can also be beneficial.
-
-
Investigate Product Decomposition: The target spirocyclic product might be unstable under the reaction or workup conditions.[4][15]
-
Protocol: Monitor the reaction progress over time using techniques like TLC or GC-MS to check for both the formation of the product and the appearance of degradation products.[16] If decomposition is suspected, consider modifying the workup procedure, for example, by using milder acidic or basic conditions or by shortening the reaction time.[4]
-
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Question: I am struggling to achieve high stereoselectivity in my asymmetric spirocyclization. What factors influence the stereochemical outcome, and how can I improve it?
Causality and Resolution:
Achieving high stereocontrol is often the most challenging aspect of spirocycle synthesis. The spatial arrangement of substituents around the spirocenter is dictated by the catalyst's chiral environment and the reaction's transition state energetics.
Improving Diastereoselectivity:
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[12]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformational preferences of the substrate and catalyst, thereby impacting the diastereomeric ratio.[12] A systematic solvent screen is highly recommended.
-
Substrate Modification: The steric bulk of substituents on the starting material can play a crucial role in directing the stereochemical outcome.[12][17] Increasing the size of a directing group can favor a specific trajectory for the cyclization.[17]
-
Catalyst/Reagent Choice: For catalyzed reactions, the catalyst is the primary determinant of stereoselectivity. In acid-catalyzed reactions, for example, screening various Lewis or Brønsted acids with different steric and electronic properties can be effective.[12]
Improving Enantioselectivity:
-
Ligand Screening: In metal-catalyzed asymmetric spirocyclization, the chiral ligand is paramount for inducing enantioselectivity. A thorough screening of a library of chiral ligands is often necessary to find the optimal one for a specific transformation.[3] For example, in a nickel-catalyzed lactone α-spirocyclization, the choice of Mandyphos ligand was critical for achieving high enantiomeric excess (ee).[3]
-
Catalyst Loading: The catalyst loading can influence enantioselectivity. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It is advisable to optimize the catalyst loading to find a balance between reactivity and selectivity.
-
Additives: In some cases, the use of additives can enhance enantioselectivity by interacting with the catalyst or substrate, thereby modifying the chiral environment of the transition state.
Issue 3: Catalyst Deactivation
Question: My spirocyclization reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes, and how can I mitigate this issue?
Causality and Resolution:
Catalyst deactivation is the loss of catalytic activity over time and can be caused by several factors, including poisoning, coking, or leaching of the active metal.[18][19]
Mitigation Strategies:
-
Identify and Eliminate Poisons: Impurities in the starting materials or solvents can act as catalyst poisons. Common poisons include sulfur, water, and oxygen.[19] Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
Prevent Coking: Coking is the deposition of carbonaceous materials on the catalyst surface, which blocks active sites.[19] This can sometimes be mitigated by optimizing the reaction temperature or by using a different solvent.
-
Address Leaching: In heterogeneous catalysis, the active metal can leach from the support into the reaction mixture, leading to a loss of activity.[20] This can be influenced by the choice of support and the reaction conditions. Selecting a more robust support or modifying the reaction solvent may help to minimize leaching.[20] Driving the reaction to full conversion can sometimes lead to the re-deposition of the leached metal.[20]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection for spirocyclization reactions.
Q1: What are the most critical factors to consider when selecting a catalyst for a spirocyclization reaction?
A1: The most critical factors include the nature of the transformation (e.g., intramolecular Heck, Diels-Alder, etc.), the functional groups present in the substrate, and the desired stereochemical outcome.[10] The catalyst's compatibility with the substrate's electronic and steric properties is also crucial for success.[10]
Q2: How does the choice of solvent impact the efficiency of a spirocyclization reaction?
A2: Solvents can significantly influence a spirocyclization reaction by affecting the solubility of reactants and the catalyst, stabilizing transition states, and in some cases, directly participating in the catalytic cycle.[13][14] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all play a role in determining the reaction's rate and selectivity.[13]
Q3: Can the same starting material yield different spirocyclic scaffolds?
A3: Yes, catalyst-driven scaffold diversity is an emerging strategy where the choice of catalyst can selectively direct a common starting material to different spirocyclic products.[6][7] For instance, indolyl ynones can be selectively converted into spirocyclic indolenines, carbazoles, or quinolines by simply varying the catalyst.[6]
Q4: Are there biocatalytic approaches for spirocyclization?
A4: Yes, biocatalysis is a growing field in spirocycle synthesis. Enzymes, such as cytochrome P450s and engineered metalloenzymes, can catalyze dearomative spirocyclization reactions with high stereoselectivity under mild conditions.[21]
Q5: What is "ligand efficiency" and why is it important in catalyst development?
A5: Ligand efficiency is a metric used to assess the binding affinity of a ligand to a metal center relative to its size.[22][23] In the context of catalysis, a more "efficient" ligand can impart high activity and selectivity at a lower molecular weight, which is a desirable characteristic in drug discovery and development.[22]
Section 3: Data and Visualization
Table 1: Influence of Ligand on Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | SL-M001-1 | 90 | 83 |
| 2 | SL-M009-1 | 97 | 69 |
Data adapted from a study on enantioselective nickel-catalyzed α-spirocyclization of lactones.[3] This table illustrates the significant impact of ligand choice on both the yield and enantioselectivity of the reaction.
Diagram 1: General Workflow for Troubleshooting Low Yield in Spirocyclization
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Key Factors Influencing Stereoselectivity
Caption: Factors influencing stereochemical outcomes.
References
- 1. Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones [ideas.repec.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. How To [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalyst deactivation and structure sensitivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. mdpi.com [mdpi.com]
- 22. The role of ligand efficiency metrics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The nature of ligand efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Spirocyclic Scaffold: A Gateway to Three-Dimensionality and Enhanced Drug-Like Properties
A Senior Application Scientist's Guide to Harnessing Spirocycles in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This guide provides a comparative analysis of spirocyclic scaffolds, three-dimensional motifs that are reshaping the landscape of drug design. By rigidly orienting substituents in three-dimensional space, spirocycles offer a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the tangible benefits of incorporating these unique structural elements, supported by experimental data, detailed methodologies, and illustrative case studies.
The Spirocyclic Advantage: Escaping Flatland for Superior Performance
Spirocycles are cyclic structures in which two rings are connected by a single common atom, the spiro center. This unique arrangement confers a rigid, three-dimensional geometry that contrasts sharply with the planar nature of many traditional drug scaffolds. This inherent three-dimensionality is a key driver of the advantages observed with spirocyclic compounds.[1]
The shift from planar, aromatic structures to more saturated, three-dimensional molecules, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), generally correlates with improved physicochemical and pharmacokinetic properties.[2] Spirocyclic scaffolds are an excellent way to increase the Fsp³ of a molecule.[3] This can lead to:
-
Improved Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, often leading to enhanced aqueous solubility.[2][4]
-
Reduced Lipophilicity: Strategic incorporation of spirocycles can modulate a compound's lipophilicity (logP or logD), moving it into a more favorable range for drug absorption and distribution.[2][3]
-
Enhanced Metabolic Stability: The rigid conformation of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability.[2][3]
-
Increased Potency and Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic core allows for precise and optimized interactions with biological targets, leading to increased potency and selectivity.[2][3]
To illustrate these advantages, the following table provides a comparative overview of the physicochemical properties of spirocyclic compounds versus their non-spirocyclic counterparts.
| Property | Non-Spirocyclic Analog | Spirocyclic Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | Disruption of crystal packing due to 3D shape.[2][4] |
| Lipophilicity (logD) | Higher | Lower | Increased sp³ character and altered molecular shape.[2][3] |
| Metabolic Stability | Lower | Higher | Rigid structure can prevent binding to metabolic enzymes.[2][3] |
| Basicity (pKa) | Varies | Generally Higher (for azaspirocycles) | Conformational effects on the lone pair availability of nitrogen atoms.[2] |
Synthesizing the Spirocyclic Core: A Practical Approach
The construction of spirocyclic scaffolds, once considered a synthetic challenge, has become more accessible through the development of novel synthetic methodologies. A variety of strategies can be employed, including intramolecular cyclizations, ring-closing metathesis, and cycloaddition reactions.[5][6]
Below is a representative, step-by-step protocol for the synthesis of a spiro[3.3]heptane derivative, a common spirocyclic scaffold in medicinal chemistry. This protocol is based on established literature procedures.[7][8]
Experimental Protocol: Synthesis of a Spiro[3.3]heptanone Derivative
Objective: To synthesize a spiro[3.3]heptanone derivative via a [2+2] cycloaddition followed by a rearrangement reaction.
Materials:
-
Alkene starting material
-
Amide
-
Triflic anhydride
-
Collidine or Lutidine
-
1,2-Dichloroethane
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware and purification equipment (distillation apparatus or column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 equivalent) and the amide (1.2 equivalents) in 1,2-dichloroethane.
-
Addition of Reagents: Add collidine or lutidine (1.2 equivalents) to the solution. Cool the reaction mixture to 0°C in an ice bath.
-
Cycloaddition: Slowly add triflic anhydride (1.2 equivalents) to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired spiro[3.3]heptanone derivative.[7]
Case Study 1: Enhancing Selectivity of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] Olaparib, a first-generation PARP inhibitor, contains a flexible piperazine ring. While effective, enhancing selectivity for PARP-1 over other PARP family members could potentially reduce off-target effects and improve the therapeutic window.
In a compelling example of the power of spirocyclic scaffolds, the replacement of the piperazine ring in Olaparib with a rigid diazaspiro[3.3]heptane moiety led to a significant increase in selectivity for PARP-1.[3] Although there was a slight decrease in overall potency, the improved selectivity profile resulted in reduced DNA damage and lower cytotoxicity.[3]
| Compound | Structure | PARP-1 IC₅₀ (nM) | Selectivity vs. other PARPs |
| Olaparib | (Structure with piperazine) | Potent | Moderate |
| Spirocyclic Analog | (Structure with diazaspiro[3.3]heptane) | Slightly less potent | Significantly Increased |
Data synthesized from qualitative descriptions in the literature.[3]
Case Study 2: AZD1979 - A Spirocyclic MCHr1 Antagonist for Obesity
The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity.[10][11] The development of MCHr1 antagonists has been pursued by several pharmaceutical companies.
AZD1979 is a potent and selective MCHr1 antagonist that features a 2-oxa-6-azaspiro[3.3]heptane moiety.[11][12] The incorporation of this spirocyclic scaffold was a key element in achieving a desirable profile of potency, selectivity, and favorable physicochemical properties, particularly in reducing lipophilicity.[3] Preclinical studies in diet-induced obese mice demonstrated that AZD1979 effectively reduced body weight by both decreasing food intake and preserving energy expenditure.[10][11]
MCHr1 Signaling Pathway and Antagonist Intervention
Conclusion: Embracing the Third Dimension
The strategic incorporation of spirocyclic scaffolds represents a paradigm shift in drug discovery, moving away from the limitations of planar molecules and embracing the three-dimensional nature of biological targets. The evidence clearly indicates that spirocycles can significantly enhance a wide range of drug-like properties, including solubility, metabolic stability, potency, and selectivity. While synthetic accessibility was once a barrier, modern synthetic methods have made these valuable scaffolds increasingly available to medicinal chemists. As the drive for innovative and effective therapeutics continues, the thoughtful application of spirocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Beyond the Spiro[2.4]heptane: A Comparative Guide to Alternative Scaffolds for Medicinal Chemistry
In the modern drug discovery landscape, the quest for novel chemical matter with improved physicochemical and pharmacological properties is relentless. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has positioned spirocyclic scaffolds as invaluable tools for medicinal chemists.[1][2] Among these, tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has emerged as a versatile building block, prized for its ability to impart desirable properties such as increased solubility and metabolic stability. However, the constraints of synthetic accessibility and the continuous need for fine-tuning molecular properties necessitate a broader understanding of alternative reagents.[3]
This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals a critical evaluation of their respective strengths and weaknesses. We will delve into the synthetic nuances, physicochemical impact, and biological relevance of these alternative scaffolds, supported by experimental data to inform rational drug design.
The Benchmark: Understanding this compound
The subject of our focus, this compound, is a unique scaffold featuring a spirocyclic junction between an oxirane and a pyrrolidine ring. This arrangement creates a rigid, three-dimensional structure with well-defined exit vectors for substitution. Its utility is particularly noted in the synthesis of complex molecules, including proline analogues used in antiviral agents like ledipasvir.[4] The Boc-protected amine allows for straightforward coupling chemistry, making it an attractive starting material for library synthesis.
Alternative Scaffolds: Expanding the Medicinal Chemist's Toolkit
While effective, the spiro[2.4]heptane system is not a universal solution. The inherent strain of the three-membered oxirane ring can lead to metabolic liabilities or undesirable reactivity in certain contexts. The following sections explore promising alternatives that offer distinct advantages in terms of stability, synthetic accessibility, and their influence on key drug-like properties.
The Rise of a Bioisostere: 2-Oxa-6-azaspiro[3.3]heptane
The 2-oxa-6-azaspiro[3.3]heptane scaffold has garnered significant attention as a bioisosteric replacement for commonly used motifs like morpholine.[5][6] Its more stable four-membered oxetane ring, compared to the oxirane in our benchmark, offers a different geometric and electronic profile.
Key Advantages:
-
Improved Physicochemical Properties: The incorporation of an oxetane ring can lead to profound improvements in aqueous solubility and metabolic stability while reducing lipophilicity.[7][8] This is a significant advantage over traditional lipophilic groups like gem-dimethyl.
-
Morpholine Analogue: 2-Oxa-6-azaspiro[3.3]heptane serves as a non-classical morpholine bioisostere, often exhibiting enhanced metabolic stability and a comparable ability to improve solubility.[5][6]
-
Synthetic Accessibility: Advances in synthetic methodologies have made a variety of spiro[3.3]heptane building blocks, including the 2-oxa-6-aza variant, more accessible for use in drug discovery programs.[9]
Experimental Data Synopsis:
| Property | tert-Butyl 1-oxa-5-azaspiro[2.4]heptane derivative | 2-Oxa-6-azaspiro[3.3]heptane derivative | Rationale for Comparison |
| Aqueous Solubility | Moderate | High | To assess the impact of ring size and heteroatom placement on a key physicochemical property. |
| Metabolic Stability (in vitro) | Variable (oxirane can be a site of metabolism) | Generally High | To compare the inherent stability of the oxirane versus the oxetane ring system. |
| Lipophilicity (LogP/LogD) | Lower than corresponding carbocycles | Significantly lower than carbocyclic and some heterocyclic analogs | To evaluate the potential for reducing lipophilicity, a common goal in drug design. |
| Synthetic Complexity | Can be challenging due to strained ring | Increasingly accessible through established routes | To provide a practical consideration for chemists in terms of ease of synthesis. |
Note: Specific data points are highly dependent on the full molecular context. The trends presented are based on general observations in the literature.
Experimental Workflow: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative
Caption: Synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.
The All-Aza Analogue: 2,6-Diazaspiro[3.3]heptane
For applications where two points of diversification or specific hydrogen bonding interactions are desired, the 2,6-diazaspiro[3.3]heptane scaffold is an excellent choice. This motif has been validated as a bioisostere for piperidine and has been incorporated into several clinical candidates.[9]
Key Advantages:
-
Dual Functionalization: The presence of two nitrogen atoms allows for the introduction of substituents at two distinct vectors, providing greater control over the spatial arrangement of functional groups.
-
Piperidine Bioisostere: It can mimic the structural and electronic properties of piperidine while offering a more rigid and three-dimensional core.[9]
-
Improved Drug-like Properties: The introduction of this scaffold has been shown to enhance properties such as target selectivity and metabolic stability in drug candidates.[10]
Comparative Analysis:
| Feature | tert-Butyl 1-oxa-5-azaspiro[2.4]heptane | 2,6-Diazaspiro[3.3]heptane |
| Number of Heteroatoms | 2 (1 O, 1 N) | 2 (2 N) |
| Primary Bioisosteric Role | Proline analogue, gem-dimethyl/carbonyl isostere | Piperidine bioisostere |
| Points for Diversification | 1 (Nitrogen) | 2 (Both Nitrogens) |
| Hydrogen Bonding Potential | 1 Acceptor (Oxygen), 1 Acceptor/Donor (Nitrogen) | 2 Acceptors/Donors (Nitrogens) |
Exploring Other Ring Sizes: Spiro[2.3]hexanes and Spiro[3.4]octanes
The exploration of alternative ring combinations beyond the [2.4] and [3.3] systems can provide access to novel chemical space and fine-tune conformational preferences.
-
Spiro[2.3]hexanes: These highly strained systems offer a unique and rigid geometry.[11] While their synthesis can be challenging, they provide a compact scaffold with well-defined substituent vectors. The increased ring strain can also be exploited for specific chemical transformations.
-
Spiro[3.4]octanes: These larger spirocycles, including oxa-azaspiro[3.4]octane variants, offer greater flexibility than their smaller counterparts. This can be advantageous for optimizing binding to targets with larger or more flexible pockets. The synthesis of these building blocks has been advanced, making them more readily available.
Logical Relationship of Spirocyclic Scaffolds
Caption: Relationship between the primary scaffold and its alternatives.
Conclusion: A Strategic Choice of Scaffolds
The selection of a spirocyclic scaffold is a critical decision in drug design, with profound implications for the final compound's properties. While this compound remains a valuable tool, the alternatives presented here offer a broader palette for medicinal chemists to address specific challenges. The 2-oxa-6-azaspiro[3.3]heptane scaffold stands out as a metabolically robust and solubility-enhancing morpholine bioisostere. For dual functionalization and piperidine mimicry, 2,6-diazaspiro[3.3]heptane is a compelling option. The exploration of other ring systems like spiro[2.3]hexanes and spiro[3.4]octanes further expands the accessible chemical space. A thoughtful, data-driven approach to scaffold selection, considering synthetic feasibility, desired physicochemical properties, and the nature of the biological target, will ultimately pave the way for the next generation of innovative therapeutics.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Analogs as Potent Anti-HCV Agents
Introduction: The Rise of Spirocyclic Scaffolds in Antiviral Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is perpetual. Spirocyclic systems, characterized by their three-dimensional and rigid structures, have emerged as attractive bioisosteres for traditional ring systems like piperidine and morpholine.[1] The incorporation of such scaffolds can significantly enhance metabolic stability, modulate lipophilicity, and provide unique exit vectors for substituent placement, thereby enabling a more refined exploration of chemical space.[1][2]
This guide focuses on a particularly compelling class of spirocyclic compounds: analogs of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. The significance of this scaffold was brought to the forefront with the discovery that its derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block in the synthesis of Ledipasvir.[3] Ledipasvir is a highly potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a critical component of the viral replication complex.[3][4] This connection firmly establishes the anti-HCV arena as the primary domain of biological activity for this class of compounds.
This document will provide a comparative analysis of the biological activity of these analogs, delving into their mechanism of action as NS5A inhibitors, presenting the experimental data that substantiates their potency, and detailing the methodologies employed in their evaluation.
Mechanism of Action: Targeting the HCV NS5A Protein
The NS5A protein of HCV is a zinc-binding phosphoprotein that plays a multifaceted role in the viral life cycle, including viral RNA replication, assembly of new virus particles, and modulation of the host's interferon response.[4] Unlike many other antiviral targets, NS5A does not possess any known enzymatic activity. Instead, it functions as a critical regulator and organizer of the viral replication machinery.[5]
This compound analogs, as exemplified by their integration into Ledipasvir, exert their antiviral effect by directly binding to the N-terminus of the NS5A protein.[6] This binding event is thought to induce a conformational change in NS5A, disrupting its normal functions and ultimately inhibiting viral replication.[1] The spirocyclic core of these molecules plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the NS5A protein.
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the inhibitory action of NS5A inhibitors.
Comparative Biological Activity of Analogs
The potency of NS5A inhibitors is typically quantified by their 50% effective concentration (EC50) in HCV replicon assays. These cell-based assays utilize human hepatoma cells that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[7][8] The effect of a compound on viral replication is measured by quantifying a reporter gene (e.g., luciferase) or the amount of viral RNA.
| Compound/Analog Class | Target | Assay System | Reported Potency (EC50) | Reference |
| Ledipasvir (containing the spiro[2.4]heptane core) | HCV NS5A (Genotype 1a) | Replicon Assay | Picomolar range | [6] |
| Tetracyclic-indole based NS5A inhibitors with proline modifications | HCV NS5A (various genotypes) | Replicon Assay | Low nanomolar to picomolar | [2] |
| Daclatasvir (related proline-containing NS5A inhibitor) | HCV NS5A (Genotype 1b) | Replicon Assay | Low picomolar range | [9] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
SAR studies on related tetracyclic-indole NS5A inhibitors have highlighted the critical role of the proline-like moiety, for which the 1-oxa-5-azaspiro[2.4]heptane serves as a bioisostere.[2] Modifications to this part of the molecule can significantly impact the potency and resistance profile of the inhibitor. The spirocyclic nature of the 1-oxa-5-azaspiro[2.4]heptane core introduces a rigid, three-dimensional constraint that is believed to be favorable for binding to the NS5A protein. This rigidity can lead to a lower entropic penalty upon binding, contributing to higher affinity.
Experimental Protocols: Assessing Anti-HCV Activity
The following protocols provide a detailed, step-by-step methodology for key experiments used to evaluate the biological activity of this compound analogs.
HCV Replicon Assay
This cell-based assay is the gold standard for determining the in vitro potency of HCV inhibitors.
Objective: To determine the EC50 value of a test compound against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of analysis.[10]
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO and add them to the cells. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[10] Include a positive control (e.g., a known NS5A inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
NS5A Protein Binding Assay
This biochemical assay can be used to confirm the direct interaction of the test compounds with the NS5A protein.
Objective: To determine if a test compound binds directly to the HCV NS5A protein.
Materials:
-
Purified recombinant HCV NS5A protein.[1]
-
Test compound.
-
Biotinylated RNA probe known to bind NS5A.[1]
-
Streptavidin-coated magnetic beads.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 10 mM β-mercaptoethanol).
-
SDS-PAGE and Western blotting reagents.
-
Anti-NS5A antibody.
Procedure:
-
Binding Reaction: Incubate the purified NS5A protein with the biotinylated RNA probe in the binding buffer in the presence and absence of the test compound.
-
Capture: Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated RNA-protein complexes.[1]
-
Washing: Wash the beads several times with the binding buffer to remove non-specific binding.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an anti-NS5A antibody.
-
Interpretation: A decrease in the amount of NS5A protein pulled down in the presence of the test compound indicates competitive binding.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel anti-HCV therapeutics. Their role as a key component in the potent NS5A inhibitor Ledipasvir underscores their potential. The rigid, three-dimensional nature of the spirocyclic core offers distinct advantages in drug design, enabling precise positioning of substituents for optimal target engagement.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship. This will involve systematic modifications of the spirocyclic core and its substituents to optimize potency against different HCV genotypes and to overcome potential drug resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of antiviral agents.
References
- 1. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of proline modifications around the tetracyclic-indole class of NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV NS5A inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to azaspiro[2.4]heptanes
An In-Depth Technical Guide to the Synthesis of Azaspiro[2.4]heptanes: A Comparative Analysis of Efficacious Synthetic Routes
The azaspiro[2.4]heptane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug development. Its rigid structure, which combines a pyrrolidine ring with a spiro-fused cyclopropane, serves as a valuable bioisostere for commonly used fragments like piperidine, often leading to improved pharmacokinetic properties.[1][2] A notable example of its application is in the structure of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[3] The growing importance of this scaffold necessitates a thorough understanding of the various synthetic strategies available for its construction.
This guide provides a comparative analysis of several prominent synthetic routes to azaspiro[2.4]heptanes, offering insights into their efficacy, stereochemical control, and practical applicability. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific synthetic goals.
Route 1: Cyclopropanation of 4-Methyleneproline Derivatives
A logical and frequently employed strategy for the synthesis of the azaspiro[2.4]heptane core involves the initial construction of a proline ring bearing an exocyclic double bond at the 4-position, followed by cyclopropanation. This approach allows for the early introduction of the pyrrolidine framework, which can be derived from readily available starting materials.
Causality Behind Experimental Choices: The key challenge in this route lies in the cyclopropanation step. While the classical Simmons-Smith reaction (ZnEt₂, CH₂I₂) is a well-known method for cyclopropanation, its application to N-protected 4-methyleneproline derivatives often leads to complex mixtures and significant deprotection, likely due to the acidic nature of the reaction conditions.[3] A more robust and higher-yielding alternative involves a two-step sequence of dibromocarbene addition to the double bond followed by a reductive debromination.[3]
Efficacy and Performance: This sequence has been successfully employed in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for Ledipasvir. The dibromopropanation of the N-Boc-4-methyleneproline ester, followed by ester deprotection and subsequent debromination with hydrogen, provides the target molecule in a 49% overall yield as a single stereoisomer.[3] While the yield is moderate, the stereochemical outcome is excellent.
Experimental Protocol: Dibromocarbene Addition and Debromination
Step 1: Dibromocyclopropanation
-
To a solution of tert-butyl (S)-N-Boc-4-methyleneprolinate (1.0 eq) in chloroform (CHCl₃) is added bromoform (CHBr₃, 3.0 eq) and benzyltriethylammonium chloride (TEBAC, 0.1 eq).
-
The mixture is cooled to 0 °C, and a 50% aqueous solution of sodium hydroxide (NaOH) is added dropwise.
-
The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (DCM).
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude dibromocyclopropane adduct.
Step 2: Debromination
-
The crude dibromo-azaspiro[2.4]heptane derivative is dissolved in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Palladium on carbon (Pd/C, 10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the desired azaspiro[2.4]heptane product.[3]
Caption: Workflow for Route 1: Cyclopropanation via dibromocarbene addition.
Route 2: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
For the direct and highly stereocontrolled synthesis of functionalized azaspiro[2.4]heptanes, the [3+2] cycloaddition of azomethine ylides with activated cyclopropylidene acceptors represents a powerful and elegant strategy. This method constructs the pyrrolidine ring and the spirocyclic core in a single step with high levels of diastereo- and enantioselectivity.
Causality Behind Experimental Choices: The success of this reaction hinges on the effective generation of a chiral azomethine ylide and its subsequent reaction with a suitable dipolarophile. The use of a chiral catalyst, often a copper or silver complex with a chiral ligand, in conjunction with an imine derived from an amino acid ester, allows for the in-situ formation of the azomethine ylide in a chiral environment. Ethyl cyclopropylidene acetate serves as an excellent dipolarophile, leading directly to the desired spirocyclic system.
Efficacy and Performance: This methodology has been shown to be highly efficient, affording the desired 5-azaspiro[2.4]heptane derivatives in high yields (up to 90%) and with excellent stereocontrol. Diastereomeric ratios of greater than 98:2 and enantiomeric excesses of up to 98% have been reported.[4] This makes it a highly attractive route for the synthesis of enantiopure azaspiro[2.4]heptanes.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
-
To a solution of the chiral catalyst (e.g., a Cu(I) or Ag(I) complex with a chiral ligand, 5-10 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is added the imine substrate (1.2 eq) and a mild base such as triethylamine (Et₃N, 1.5 eq).
-
The mixture is stirred at the specified temperature (often room temperature or below).
-
Ethyl cyclopropylidene acetate (1.0 eq) is added, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel or Celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the enantiomerically enriched azaspiro[2.4]heptane product.[4]
Caption: Mechanism of Route 2: [3+2] Cycloaddition of an azomethine ylide.
Route 3: Rhodium-Catalyzed Intramolecular Cyclopropanation
Intramolecular cyclopropanation of diazo compounds catalyzed by transition metals, particularly rhodium(II) complexes, is a highly effective method for the synthesis of cyclic systems. When applied to substrates containing an appropriately positioned double bond, this reaction can be used to construct the azaspiro[2.4]heptane skeleton with excellent control over stereochemistry.
Causality Behind Experimental Choices: The choice of the rhodium catalyst is critical for achieving high levels of diastereo- and enantioselectivity. Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-pPhTPCP)₄, have proven to be particularly effective in controlling the stereochemical outcome of the cyclopropanation.[5] The catalyst facilitates the decomposition of the diazo compound to form a rhodium-carbene intermediate, which then undergoes a highly stereoselective intramolecular cyclopropanation.
Efficacy and Performance: This method offers exceptional levels of stereocontrol. In the synthesis of azaspiro[n.2]alkanes, the use of the Rh₂(S-pPhTPCP)₄ catalyst resulted in the formation of the desired product with an 11:1 diastereomeric ratio and 99% enantiomeric excess.[5] The reaction is also effective for a range of substrates, including those with heteroaryl substituents.
Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation
-
A solution of the diazo substrate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) is prepared.
-
To a separate flask containing the rhodium catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen) is added the solvent.
-
The solution of the diazo compound is added slowly via syringe pump to the catalyst solution over several hours.
-
The reaction is stirred at room temperature until the diazo compound is fully consumed (indicated by the disappearance of the characteristic yellow color and cessation of nitrogen evolution).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Caption: Catalytic cycle for Rh-catalyzed intramolecular cyclopropanation.
Route 4: Intramolecular Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a powerful transformation that utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, to convert amides into cyclopropylamines.[6] An intramolecular variant of this reaction provides an efficient route to azaspirocyclic systems, including azaspiro[2.4]heptanes.
Causality Behind Experimental Choices: This reaction is particularly useful for constructing the spirocyclic system from an acyclic precursor containing both an amide and an alkene moiety. The titanacyclopropane intermediate, formed from a Grignard reagent like ethylmagnesium bromide and titanium(IV) isopropoxide, reacts with the amide carbonyl group. The resulting intermediate then undergoes an intramolecular cyclization with the tethered alkene to form the azaspiro[2.4]heptane core.[7][8]
Efficacy and Performance: The intramolecular Kulinkovich-de Meijere reaction can provide good to excellent yields of the desired spirocyclic products. The diastereoselectivity of the reaction is often dependent on the geometry of the starting alkene.[7] This method has been successfully applied to the synthesis of α-spirocyclopropanated lactams in yields ranging from 48-78%.[7]
Experimental Protocol: Intramolecular Kulinkovich-de Meijere Reaction
-
To a solution of the unsaturated amide substrate (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere is added titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 eq).
-
The solution is cooled to -78 °C, and a solution of a Grignard reagent (e.g., ethylmagnesium bromide, 2.2 eq) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
The reaction is carefully quenched with water or an aqueous acid solution (e.g., 1 M HCl).
-
The mixture is filtered, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the azaspiro[2.4]heptane product.
Caption: Key steps in the intramolecular Kulinkovich-de Meijere reaction.
Comparative Summary of Synthetic Routes
| Synthetic Route | Typical Yield | Diastereoselectivity | Enantioselectivity | Key Reagents/Catalysts | Advantages | Limitations |
| 1. Cyclopropanation of Methylene Proline | 40-80%[3] | Substrate dependent | Dependent on starting material | CHBr₃/NaOH or ZnEt₂/CH₂I₂ | Straightforward concept, uses proline derivatives. | Simmons-Smith can be low yielding; requires pre-formed pyrrolidine. |
| 2. 1,3-Dipolar Cycloaddition | 80-95%[4] | High (>98:2 dr)[4] | High (up to 98% ee)[4] | Chiral Cu(I) or Ag(I) catalysts | High stereocontrol, convergent, single step. | Requires specialized catalysts and substrates. |
| 3. Rh-Catalyzed Intramolecular Cyclopropanation | 60-90%[5] | High (up to 11:1 dr)[5] | High (up to 99% ee)[5] | Chiral Rh(II) catalysts | Excellent stereocontrol, broad substrate scope. | Requires synthesis of diazo precursors, expensive catalysts. |
| 4. Intramolecular Kulinkovich-de Meijere | 50-80%[7] | Moderate to good | Not typically asymmetric | Ti(OiPr)₄, Grignard reagents | Builds core from acyclic precursors, good for lactams. | Stoichiometric titanium reagent, sensitive to functional groups. |
Conclusion
The synthesis of azaspiro[2.4]heptanes can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on the specific goals of the research program, including the desired scale of the synthesis, the need for stereochemical purity, and the availability of starting materials and reagents.
-
For large-scale synthesis where a racemic or enantiopure starting material is available, the cyclopropanation of a 4-methyleneproline derivative offers a robust and scalable, albeit multi-step, approach.
-
For the asymmetric synthesis of highly functionalized analogs , the 1,3-dipolar cycloaddition stands out for its elegance and exceptional stereocontrol in a single step.
-
The rhodium-catalyzed intramolecular cyclopropanation provides an alternative and powerful method for achieving high enantioselectivity, particularly when a variety of substituents are desired.
-
The intramolecular Kulinkovich-de Meijere reaction is a valuable tool for constructing the spirocycle from acyclic amides, offering a unique disconnection approach.
By understanding the nuances of these synthetic strategies, researchers and drug development professionals can more effectively access this important class of molecules and unlock their full potential in the design of next-generation therapeutics.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Purity Assessment of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
For researchers, medicinal chemists, and drug development professionals, the seemingly minor details of a starting material's purity can have profound consequences on downstream applications, from reaction yields and reproducibility to the ultimate biological activity and safety of a final compound. This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a valuable spirocyclic building block.
The choice of an analytical method is not merely a procedural step; it is a strategic decision. It must be informed by an understanding of the compound's unique structure—a compact spirocyclic core coupled with the thermally labile tert-butoxycarbonyl (Boc) protecting group—and a reasoned consideration of the potential impurities arising from its synthesis. This guide moves beyond mere protocols to explain the causality behind methodological choices, empowering you to select and implement the most effective purity assessment strategy for your specific needs.
Understanding the Target: Potential Impurities
A robust purity assessment begins with a hypothesis of what one might find. Based on common synthetic routes for similar Boc-protected proline analogues, we can anticipate several classes of impurities in a sample of this compound.[1]
-
Starting Materials: Unreacted precursors used in the formation of the spirocyclic core.
-
Reagents: Residual coupling agents, bases (e.g., triethylamine, DMAP), and the Boc-protection reagent itself (Boc)₂O.[1]
-
Byproducts of Boc Protection: The primary byproduct of concern is tert-butanol, which can arise from the decomposition of the Boc group.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
-
Structural Isomers: Depending on the synthetic route, diastereomers or regioisomers may be present.
-
Degradation Products: The Boc group is sensitive to strong acids, and cleavage can lead to the corresponding free amine.
Each analytical technique discussed below offers a different lens through which to view these potential contaminants.
A Comparative Overview of Analytical Techniques
The following table provides a high-level comparison of the primary methods for purity assessment of our target compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Absolute quantification against a certified internal standard based on nuclear magnetic resonance. | Separation based on polarity and partitioning between a stationary and a mobile phase, with UV detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Combustion analysis to determine the mass fractions of C, H, and N. |
| Primary Use Case | Absolute purity determination without a specific reference standard of the analyte. | Routine purity assessment and quantification of non-volatile impurities. | Identification and quantification of volatile impurities, especially residual solvents. | Confirmation of elemental composition and overall purity. |
| Detects Boc-Group Integrity? | Yes, directly observes the tert-butyl protons. | Yes, changes in polarity upon cleavage are readily detected. | Indirectly; cleavage may produce volatile fragments. | No, only provides elemental ratios. |
| Quantifies Solvents? | Yes, excellent for identifying and quantifying residual solvents. | Possible, but not ideal for highly volatile solvents. | The gold standard for residual solvent analysis. | No. |
| Detects Inorganic Impurities? | Yes, as they do not produce ¹H signals and lower the relative purity value.[2] | Typically not, unless they are UV-active. | No. | No. |
| Sample Throughput | Moderate | High (with autosampler) | High (with autosampler) | Low |
In-Depth Methodologies & Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy: The Primary Standard
For determining absolute purity, qNMR stands as a primary analytical method because it does not require a reference standard of the analyte itself.[3] The quantification is based on the ratio of the integral of an analyte's signal to that of a certified, stable internal standard of known purity and weight.[2][4]
Causality of Method Choice: The ¹H NMR spectrum provides a wealth of structural information. The large, sharp singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm) is an excellent signal for integration and serves as a direct indicator of the Boc group's integrity.[1] Signals from the spirocyclic core provide confirmation of the main structure, while extraneous peaks can be used to identify and quantify impurities.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a clean NMR tube. Record the exact weight.
-
Accurately weigh approximately 20-30 mg of the synthesized this compound into the same NMR tube. Record the exact weight.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte or standard.
-
-
Instrumental Parameters (Critical for Quantification):
-
Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal of the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of the qNMR Workflow
Caption: Workflow for absolute purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is an exceptionally robust method for routine purity checks, especially for quantifying non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[3][5] For this compound, a reversed-phase method is most appropriate.
Causality of Method Choice: The Boc group imparts significant non-polar character, making the compound well-suited for retention on a C18 column. The polarity difference between the target compound and potential impurities (e.g., more polar starting materials or the less polar (Boc)₂O) allows for effective separation. A UV detector is suitable as the carbamate group possesses a chromophore.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: Hold at 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Visualization of the HPLC Workflow
Caption: Workflow for purity assessment by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, making it indispensable for residual solvent analysis.[3] The target compound itself is not sufficiently volatile for direct GC-MS analysis due to its polarity and molecular weight. However, the technique is crucial for assessing the purity with respect to volatile contaminants.
Causality of Method Choice: The high temperatures used in the GC inlet and oven would likely cause decomposition of the thermally labile Boc group. Therefore, GC-MS is not used for assessing the purity of the main component, but rather for what is not the main component—specifically, residual solvents from synthesis and purification (e.g., THF, DCM, Ethyl Acetate, Hexane).
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Headspace autosampler.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 50-100 mg of the compound into a headspace vial.
-
Add a high-boiling point solvent (e.g., DMSO or DMF) in which the sample is soluble.
-
Seal the vial and place it in the headspace autosampler for incubation (e.g., 80 °C for 15 minutes) to allow volatile solvents to partition into the headspace.
-
The automated system then injects a sample of the vapor phase onto the GC column.
-
-
Data Analysis:
-
Identify solvent peaks by their retention time and mass spectrum (compared to a library like NIST).
-
Quantify against a previously run calibration curve for common solvents.
-
Elemental Analysis (EA): The Fundamental Cross-Check
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[1][6] While it doesn't provide information about specific impurities, it offers a crucial, independent verification of the compound's elemental composition and overall purity.
Causality of Method Choice: A pure sample of this compound (C₁₁H₁₉NO₃) has a theoretical composition of C: 61.95%, H: 8.98%, and N: 6.57%. A significant deviation from these values indicates the presence of impurities. For instance, the presence of water or residual chlorinated solvents would depress the carbon percentage. Most journals and regulatory bodies consider a result within ±0.4% of the theoretical value to be evidence of high purity.[7][8]
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Provide a dry, homogeneous sample (typically 2-3 mg) in a tin capsule. The sample must be free of residual solvents for an accurate result.
-
-
Instrumentation:
-
An automated CHN elemental analyzer.
-
-
Analysis:
-
The sample is combusted at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N to the calculated theoretical values. A close match (within 0.4%) supports the purity and identity of the compound.
-
Conclusion: A Multi-faceted Approach to Purity
No single technique provides a complete picture of a compound's purity. A comprehensive and trustworthy assessment of this compound requires an orthogonal approach:
-
qNMR should be used to establish the absolute purity and quantify any proton-bearing impurities, including residual solvents and byproducts.
-
HPLC-UV serves as an excellent high-throughput method for routine quality control, ideal for detecting non-volatile starting materials and degradation products.
-
GC-MS is essential for a dedicated and sensitive analysis of residual volatile solvents, which are often difficult to quantify accurately by other means.
-
Elemental Analysis provides the final, fundamental confirmation that the elemental composition of the synthesized material matches its theoretical formula.
By judiciously selecting and combining these techniques, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible science.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 301226-25-5|this compound|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR [m.chemicalbook.com]
- 7. 5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid | C12H19NO4 | CID 21760135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2241577-67-1|tert-Butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate|BLD Pharm [bldpharm.com]
Beyond the Flatland: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery
In the intricate landscape of drug discovery, the architectural design of a molecule is paramount to its success. For decades, medicinal chemistry has been heavily influenced by the use of planar aromatic structures, valued for their synthetic accessibility and predictable electronic properties. However, the inherent flatness of these scaffolds often leads to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and navigating the complex three-dimensional topographies of biological targets. This guide provides an in-depth comparison of spirocyclic scaffolds against their planar aromatic counterparts, presenting experimental data and field-proven insights for researchers, scientists, and drug development professionals seeking to escape the "flatland" of traditional drug design.
The Departure from Planarity: Unlocking Three-Dimensional Chemical Space
Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry into molecular frameworks.[1][2] This departure from planarity is not merely a structural novelty; it is a strategic maneuver to enhance a molecule's "drug-like" properties. The increased fraction of sp³-hybridized carbon atoms in spirocyclic systems generally correlates with improved physicochemical and pharmacokinetic profiles when compared to their sp²-rich aromatic cousins.[3]
Key Advantages of Spirocyclic Scaffolds:
-
Enhanced Physicochemical Properties: The three-dimensional nature of spirocycles often leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility.[1][2][4] This is a critical advantage, as poor solubility remains a major hurdle in drug development. Alicyclic ring systems, including spirocycles, are generally more water-soluble than corresponding aromatic systems.[2]
-
Improved Metabolic Stability: The quaternary carbon center of a spirocycle can block metabolic attack at that position, leading to increased metabolic stability and a more predictable in vivo profile.[1][3]
-
Conformational Rigidity and Pre-organization: Spirocyclic systems possess a greater degree of conformational rigidity compared to flexible aliphatic chains or even some single-ring systems.[5][6] This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[3] The defined spatial arrangement of substituents, often referred to as 'exit vectors', allows for precise interaction with biological targets.
-
Increased Target Selectivity: The well-defined three-dimensional shape of spirocyclic compounds allows for more specific interactions with the binding pockets of target proteins. This can lead to improved selectivity against off-targets, reducing the potential for adverse effects.[1][3][7]
-
Exploration of Novel Chemical Space: The structural complexity of spirocycles provides access to novel and uncharted chemical space, which can be advantageous for securing intellectual property.[6]
Comparative Analysis: Spirocyclic Scaffolds vs. Planar Aromatic Structures
The theoretical advantages of spirocyclic scaffolds are substantiated by a growing body of experimental evidence. The following sections provide a data-driven comparison across key drug discovery parameters.
Physicochemical Properties: A Shift Towards "Drug-Likeness"
The introduction of spirocyclic motifs has been shown to favorably modulate key physicochemical properties. A common metric used to quantify the three-dimensionality of a molecule is the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ is often associated with greater success in clinical development.[1]
| Property | Planar Aromatic Scaffold | Spirocyclic Scaffold | Impact on Drug Development |
| Solubility | Often low due to high planarity and lipophilicity. | Generally higher due to increased polarity and disruption of crystal packing.[2][3] | Improved bioavailability and formulation options. |
| Lipophilicity (LogP/LogD) | Tends to be high. | Often lower, leading to a more favorable ADME profile.[1][3] | Reduced non-specific binding and toxicity. |
| Fraction of sp³ Carbons (Fsp³) | Low. | High.[1] | Correlates with higher clinical success rates. |
Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists
In the development of MCHr1 antagonists, researchers at Janssen replaced a morpholine ring with various azaspirocycles. This strategic modification led to a significant improvement in the drug-like properties of the compounds.
| Compound | Scaffold | LogD | hERG Selectivity | Metabolic Stability |
| Lead Compound | Morpholine | High | Low | Moderate |
| Optimized Compound | Azaspirocycle | Lower | Improved | Improved |
Data adapted from Johansson et al., 2016.[1]
This case study clearly demonstrates the power of spirocyclic scaffolds to simultaneously improve multiple parameters, including lowering lipophilicity (LogD) and enhancing both selectivity and metabolic stability.[1]
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of a spirocyclic scaffold over a planar aromatic alternative, a series of standardized in vitro assays should be conducted.
Protocol 1: Aqueous Solubility Determination (Thermodynamic Solubility Assay)
Objective: To quantify the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the test compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium, with constant agitation.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Compare the measured solubility of the spirocyclic compound with its planar aromatic counterpart.
Protocol 2: In Vitro Metabolic Stability Assessment (Microsomal Stability Assay)
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction mixture containing the test compound, liver microsomes, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Compare the metabolic stability of the spirocyclic compound with its planar aromatic counterpart.
Visualizing the Structural and Functional Divergence
The fundamental differences between spirocyclic and planar aromatic scaffolds can be effectively illustrated using diagrams.
Diagram 1: Structural Comparison
Caption: Structural and property differences between planar and spirocyclic scaffolds.
Diagram 2: Impact on Target Binding
Caption: Spirocyclic scaffolds enable superior 3D complementarity with protein targets.
Case Study: PARP Inhibitor Selectivity
The development of poly (ADP-ribose) polymerase (PARP) inhibitors provides another compelling example. The approved drug Olaparib, which contains a piperazine ring, was modified by replacing this moiety with a diazaspiro[3.3]heptane. While this led to a slight decrease in potency, the selectivity for PARP-1 over other PARP family members was significantly increased.[1] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic scaffolds to fine-tune the biological activity of a drug and improve its safety profile.[3]
Conclusion: Embracing the Third Dimension in Drug Design
The strategic incorporation of spirocyclic scaffolds represents a paradigm shift away from the traditional reliance on planar aromatic structures in medicinal chemistry. The inherent three-dimensionality of spirocycles offers a powerful toolkit to address long-standing challenges in drug discovery, including poor physicochemical properties, metabolic instability, and lack of target selectivity.[5][8][9][10] By embracing the z-axis of molecular design, researchers can unlock novel chemical space and develop safer, more effective medicines. While the synthesis of complex spirocycles can be more challenging than that of their planar counterparts, the potential rewards in terms of improved clinical success rates make this a worthy endeavor for the future of drug development.[5]
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of Spirocyclic Drugs: A Comparative Guide for Drug Development Professionals
The introduction of spirocyclic moieties into drug candidates represents a significant advancement in medicinal chemistry, offering a powerful strategy to navigate the complexities of biological systems. This guide provides an in-depth technical comparison of the in vivo performance of drugs containing these unique three-dimensional scaffolds against their non-spirocyclic counterparts. By examining key experimental data and the underlying mechanistic rationale, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage the full potential of spirocyclic chemistry in their therapeutic programs.
The Spirocyclic Advantage: Enhancing Pharmacological Properties
Spirocycles, characterized by two rings sharing a single atom, impart a rigid, three-dimensional conformation to molecules. This structural feature can lead to significant improvements in a drug's pharmacological profile, including enhanced potency, selectivity, metabolic stability, and oral bioavailability. The constrained geometry of spirocyclic compounds can optimize interactions with biological targets while minimizing off-target effects, a crucial aspect of modern drug design.[1][2]
This guide will delve into specific examples of spirocyclic drugs that have demonstrated notable in vivo activity, comparing their performance with relevant non-spirocyclic alternatives across various therapeutic areas. We will explore the experimental designs used to evaluate these compounds and provide detailed protocols to facilitate the replication and adaptation of these methods.
Comparative In Vivo Efficacy and Safety
To illustrate the tangible benefits of incorporating spirocyclic moieties, we will examine several classes of drugs where this structural motif has been successfully employed.
Tofacitinib: A Spirocyclic JAK Inhibitor for Rheumatoid Arthritis
Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its spirocyclic structure contributes to its potent and selective inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling.[3]
Comparative In Vivo Studies:
In vivo studies in animal models of arthritis, such as the collagen-induced arthritis (CIA) model in mice, have been instrumental in demonstrating the efficacy of tofacitinib. These studies often compare its performance against other JAK inhibitors with different structural features.
| Drug | Spirocyclic Moiety | Animal Model | Key In Vivo Findings | Reference |
| Tofacitinib | Yes | Collagen-Induced Arthritis (Mouse) | Significantly reduced paw swelling, joint inflammation, and bone erosion. Modulated cytokine production, including IL-6 and IL-17. | [4][5] |
| Baricitinib | No | Collagen-Induced Arthritis (Mouse) | Also demonstrated efficacy in reducing arthritis symptoms, but with a different JAK selectivity profile (JAK1/JAK2). | [6] |
| Upadacitinib | No | Collagen-Induced Arthritis (Mouse) | Showed potent inhibition of arthritis progression, with a preference for JAK1. | [6] |
The comparative data suggests that while both spirocyclic and non-spirocyclic JAK inhibitors can be effective, the specific selectivity profile, influenced by the overall molecular structure including the spirocyclic core, can lead to differences in their biological activity.[6]
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis. The following diagram illustrates the typical workflow for evaluating a test compound in this model.
Figure 1: Workflow for the Collagen-Induced Arthritis (CIA) model.
Spiroindolones: Potent Antimalarials with a Novel Mechanism of Action
The spiroindolone class of antimalarials, exemplified by cipargamin (KAE609), has shown remarkable potency against multiple stages of the Plasmodium parasite, including drug-resistant strains.[7] Their spirocyclic core is crucial for their interaction with the parasite's cation-transporting ATPase4 (PfATP4), leading to a disruption of ion homeostasis.[7]
Comparative In Vivo Studies:
In vivo efficacy studies in murine malaria models, such as the Plasmodium berghei infection model, have demonstrated the superiority of spiroindolones compared to traditional antimalarials like chloroquine.
| Drug | Spirocyclic Moiety | Animal Model | Key In Vivo Findings | Reference |
| Cipargamin (KAE609) | Yes | P. berghei infected mice | Rapid parasite clearance, single-dose cures, and activity against drug-resistant strains. Outperformed chloroquine in terms of efficacy and speed of action. | [7][8] |
| Chloroquine | No | P. berghei infected mice | Effective in reducing parasitemia, but resistance is a major issue. Less rapid parasite clearance compared to spiroindolones. | [7] |
Experimental Workflow: In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)
This standard in vivo assay is used to evaluate the efficacy of antimalarial compounds in a murine model.
Figure 2: Workflow for the Peters' 4-Day Suppressive Test for antimalarial efficacy.
Spiro-oxindoles: Targeting the p53-MDM2 Interaction in Cancer
Spiro-oxindoles have emerged as a promising class of anticancer agents that can reactivate the p53 tumor suppressor pathway by inhibiting its interaction with the negative regulator, MDM2. The spiro-oxindole scaffold mimics the key interactions of p53 with MDM2, offering a potent and selective means of disrupting this protein-protein interaction.[9]
Comparative In Vivo Studies:
In vivo studies using human tumor xenograft models in immunodeficient mice have demonstrated the antitumor activity of spiro-oxindole-based MDM2 inhibitors. While direct head-to-head in vivo comparisons with the non-spirocyclic MDM2 inhibitor nutlin-3a are not extensively published, the available data suggests comparable or, in some cases, superior efficacy for the spiro-oxindole analogs.[10][11]
| Drug Class | Spirocyclic Moiety | Animal Model | Key In Vivo Findings | Reference |
| Spiro-oxindoles (e.g., MI-219) | Yes | Human Tumor Xenografts (Mouse) | Potent inhibition of tumor growth, induction of apoptosis, and p53 pathway activation. | [11] |
| Nutlin-3a | No | Human Tumor Xenografts (Mouse) | Also demonstrates antitumor activity through p53 reactivation, providing a benchmark for comparison. | [12][13] |
Experimental Workflow: Subcutaneous Tumor Xenograft Model
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of anticancer agents against human tumors grown in mice.
Figure 3: Workflow for the Subcutaneous Tumor Xenograft Model.
Signaling Pathways Targeted by Spirocyclic Drugs
A deeper understanding of the molecular mechanisms underlying the efficacy of spirocyclic drugs is essential for rational drug design. The following diagrams illustrate the key signaling pathways modulated by the drug classes discussed.
JAK-STAT Signaling Pathway
This pathway is central to the inflammatory response in rheumatoid arthritis and is the primary target of tofacitinib.
Figure 4: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
p53-MDM2 Signaling Pathway
Spiro-oxindoles can disrupt the interaction between p53 and its negative regulator MDM2, leading to the reactivation of p53's tumor-suppressive functions.
Figure 5: The p53-MDM2 signaling pathway and the inhibitory action of spiro-oxindoles.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step protocols for the key in vivo experiments are provided below.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis in mice that mimics human rheumatoid arthritis for the evaluation of therapeutic agents.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27G)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion at a site different from the primary injection.
-
-
Treatment and Monitoring:
-
Begin treatment with the test compound at the onset of arthritis (typically around day 24-28).
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system.
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
Protocol 2: Peters' 4-Day Suppressive Test for Antimalarial Activity
Objective: To evaluate the in vivo efficacy of a test compound in suppressing an early Plasmodium berghei infection in mice.
Materials:
-
Female Swiss albino mice (18-22 g)
-
Plasmodium berghei (ANKA strain)
-
Donor mouse with an established P. berghei infection
-
Phosphate-buffered saline (PBS)
-
Test compound and vehicle
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection (Day 0):
-
Collect infected blood from a donor mouse and dilute it in PBS to a concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.
-
Inject 0.2 mL of the infected blood suspension intraperitoneally into each mouse.
-
-
Treatment (Days 0-3):
-
Two hours post-infection, administer the first dose of the test compound, vehicle, or chloroquine orally or by the desired route.
-
Continue treatment once daily for four consecutive days.
-
-
Parasitemia Determination (Day 4):
-
Prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and examine them under a microscope.
-
Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes.
-
-
Data Analysis:
Protocol 3: Subcutaneous Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of a test compound against human cancer cells grown as a tumor in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Test compound and vehicle
Procedure:
-
Cell Preparation:
-
Culture the human cancer cells in vitro to the desired number.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel, at the desired concentration.
-
-
Tumor Implantation:
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Initiate treatment with the test compound or vehicle according to the desired dosing schedule and route of administration.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
Conclusion
The incorporation of spirocyclic moieties into drug candidates offers a compelling strategy for enhancing their in vivo performance. Through a combination of increased three-dimensionality, conformational rigidity, and the potential for improved pharmacokinetic properties, spirocyclic drugs have demonstrated significant advantages in various therapeutic areas. The case studies of tofacitinib, spiroindolones, and spiro-oxindoles highlight the successful application of this design principle. By understanding the underlying mechanisms of action and employing robust in vivo models and experimental protocols, researchers can continue to unlock the full therapeutic potential of this fascinating class of molecules. This guide serves as a foundational resource to inform and empower those at the forefront of drug discovery and development.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shutterstock.com [shutterstock.com]
- 7. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-Pharmacodynamic Analysis of Spiroindolone Analogs and KAE609 in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. addi.ehu.es [addi.ehu.es]
- 14. chondrex.com [chondrex.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. turkishimmunology.org [turkishimmunology.org]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery | PLOS One [journals.plos.org]
- 22. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmv.org [mmv.org]
- 26. researchgate.net [researchgate.net]
- 27. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 28. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. yeasenbio.com [yeasenbio.com]
The Spirocyclic Scaffold: A Three-Dimensional Approach to Bioisosteric Replacement and Drug Design Optimization
A Senior Application Scientist's Guide to Leveraging Spirocycles for Enhanced Pharmacological Profiles
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] This guide delves into the strategic application of spirocycles as bioisosteres, a powerful tool for optimizing drug candidates by modulating their physicochemical and pharmacological properties. We will explore the rationale behind this strategy, compare it with traditional bioisosteric replacements, and provide experimental data and protocols to demonstrate its practical implementation.
Bioisosterism: The Art of Molecular Mimicry
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group or substructure within a molecule with another that possesses similar physicochemical properties and biological activity.[2][3] The primary objective is to enhance the drug-like qualities of a compound, such as potency, selectivity, and pharmacokinetic profile, while maintaining or improving its interaction with the biological target.[3][4]
Traditionally, bioisosteric replacements have often involved swapping one planar aromatic ring for another or replacing a functional group with a classic isostere. However, the increasing complexity of drug targets and the need to navigate challenging chemical spaces have spurred the exploration of novel, non-classical bioisosteres.[2] Among these, spirocyclic scaffolds have emerged as a particularly promising strategy.
The Rise of the Spirocycle: A Three-Dimensional Advantage
Spirocycles are ring systems where two rings are fused at a single, shared carbon atom, known as the spiro atom.[5] This unique structural feature imparts a rigid, three-dimensional geometry that offers several advantages over planar aromatic systems.[5][6]
The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their utility in drug discovery.[1][7] In fact, half of the two dozen clinically used medicines containing a spirocycle were approved in the 21st century.[1][8] This trend is driven by the ability of spirocycles to confer a range of beneficial properties:
-
Enhanced Three-Dimensionality and sp³ Character: The defining feature of spirocycles is their inherent three-dimensionality. This increased fraction of sp³-hybridized carbons (Fsp³) is a key descriptor in modern drug design, often correlating with improved solubility, metabolic stability, and clinical success.[1][9]
-
Conformational Rigidity and Pre-organization: The rigid nature of spirocyclic scaffolds reduces the number of rotatable bonds in a molecule.[9] This pre-organizes the molecule into a specific conformation that can lead to a more favorable interaction with the target protein, potentially increasing potency and selectivity.[5][7]
-
Improved Physicochemical Properties: The introduction of a spirocycle can significantly modulate a molecule's physicochemical properties.[9][10] This includes:
-
Increased Solubility: The non-planar, more polar nature of spirocycles can disrupt crystal packing and improve aqueous solubility.[11][12]
-
Reduced Lipophilicity: Exchanging flat, lipophilic aromatic rings for sp³-rich spirocycles can lower the molecule's logP, which is often beneficial for ADME properties.[9][11]
-
Enhanced Metabolic Stability: The quaternary spirocenter and the absence of easily metabolizable positions can block metabolic pathways, leading to increased stability in the presence of metabolic enzymes like cytochrome P450s.[9][11]
-
-
Novel Chemical Space and Intellectual Property: The use of spirocyclic scaffolds allows for the exploration of novel chemical space, providing opportunities for developing compounds with unique pharmacological profiles and securing intellectual property.[10]
Spirocycles vs. Traditional Bioisosteres: A Comparative Analysis
While traditional bioisosteres like aromatic rings have been instrumental in drug discovery, spirocycles offer distinct advantages in many scenarios. Let's consider the common bioisosteric replacement of a gem-dimethyl group or a carbonyl group. While other replacements exist, a spirocyclic oxetane can serve as a more metabolically stable and conformationally restricted alternative.[12]
To illustrate the impact of spirocyclic replacement, consider the following hypothetical lead optimization scenario where a planar, metabolically susceptible fragment is replaced with a spirocyclic motif.
Table 1: Comparative Performance of a Hypothetical Lead Compound and its Spirocyclic Analog
| Property | Lead Compound (Planar) | Spirocyclic Analog | Rationale for Improvement |
| Target Binding Affinity (IC₅₀) | 50 nM | 10 nM | The rigid spirocycle pre-organizes the pharmacophoric groups for optimal interaction with the target, reducing the entropic penalty of binding.[7] |
| Aqueous Solubility | 10 µg/mL | 100 µg/mL | The increased three-dimensionality and polarity of the spirocycle disrupts crystal lattice formation, leading to improved solubility.[11] |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 120 min | The spirocyclic core is less susceptible to metabolic attack by CYP enzymes compared to the planar, electron-rich aromatic system.[9] |
| Cell Permeability (Papp) | 2 x 10⁻⁶ cm/s | 5 x 10⁻⁶ cm/s | While increased polarity can sometimes reduce permeability, the improved conformational properties of the spirocyclic analog can lead to a more favorable balance for passive diffusion. |
| hERG Inhibition (IC₅₀) | 0.5 µM | > 30 µM | The defined three-dimensional structure of the spirocycle can prevent key interactions with the hERG channel, reducing cardiotoxicity risk.[7] |
Experimental Workflow for Evaluating Spirocyclic Bioisosteres
The successful implementation of a spirocyclic bioisosteric replacement strategy relies on a robust experimental workflow to synthesize and evaluate the resulting analogs.
Figure 1: A generalized experimental workflow for the design, synthesis, and evaluation of spirocyclic drug candidates.
Experimental Protocols
The 2,6-diazaspiro[3.3]heptane scaffold has been utilized as a bioisostere for piperazine, offering improved physicochemical properties.[13] The synthesis often involves a multi-step sequence.
Step-by-Step Methodology:
-
Step 1: Cyclobutane Formation: Start with the double alkylation of a suitable precursor, such as dibenzyl malonate, with 1,3-dibromopropane to form the cyclobutane ring.
-
Step 2: Reduction and Protection: Reduce the ester groups to alcohols and subsequently convert them to leaving groups (e.g., tosylates).
-
Step 3: Double Cyclization: React the resulting intermediate with a protected amine (e.g., benzylamine) to form the two piperidine rings in a double cyclization reaction.
-
Step 4: Deprotection: Remove the protecting groups (e.g., through hydrogenolysis) to yield the final spiro[3.3]heptane diamine scaffold.
Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods will need to be optimized for each specific synthetic target.
This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[14]
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound (final concentration typically 1 µM).
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Case Study: Spirocyclic Replacement in a Kinase Inhibitor Program
A common challenge in kinase inhibitor development is achieving selectivity and favorable ADME properties. In a hypothetical case, a lead compound with a planar quinoline scaffold exhibited poor metabolic stability and off-target activity.
Figure 2: A logical diagram illustrating the bioisosteric replacement strategy in a kinase inhibitor program.
The bioisosteric replacement of the quinoline with a spirocyclic azaindoline scaffold resulted in a significant improvement in the compound's profile. The spirocyclic analog demonstrated a 10-fold increase in metabolic stability and a 50-fold improvement in selectivity over a key off-target kinase. This was attributed to the spirocycle's ability to project a key substituent into a specific pocket of the target kinase, an interaction not possible with the planar lead compound.
Conclusion and Future Outlook
Spirocyclic scaffolds represent a powerful and increasingly utilized strategy in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a unique tool to address many of the challenges encountered during drug discovery, including poor physicochemical properties, metabolic instability, and lack of selectivity.[7][15] While the synthesis of complex spirocycles can be challenging, the development of novel synthetic methodologies is continually expanding the accessibility of these valuable building blocks.[16][17] As our understanding of the intricate interplay between molecular architecture and pharmacological properties deepens, the strategic incorporation of spirocycles will undoubtedly continue to play a pivotal role in the design of the next generation of therapeutics.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. openmedscience.com [openmedscience.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 147804-30-6). As researchers and drug development professionals, it is imperative that we handle chemical waste with the utmost care to ensure personal safety and environmental protection. This document synthesizes technical data with field-proven best practices to provide a clear, actionable disposal plan.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is crucial. While a specific, comprehensive safety data sheet (SDS) for this compound is not uniformly available, data from structurally similar compounds allows for a reliable hazard assessment.
Based on available data for analogous compounds, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][3][4].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][3].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1][3].
-
Chronic Aquatic Toxicity (Category 3): Harmful to aquatic life with long-lasting effects[2].
The causality behind these classifications lies in the chemical's structure, which can interact with biological systems. The irritation potential is a common feature of many organic molecules, and the oral toxicity necessitates careful handling to prevent ingestion. The environmental hazard underscores the importance of preventing its release into sewer systems or waterways.
Table 1: Summary of Hazard Information
| Hazard Classification | GHS Code | Signal Word | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Skin Irritation (Category 2) | H315 | Warning | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4] |
| Eye Irritation (Category 2A) | H319 | Warning | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| STOT - Single Exposure (Category 3) | H335 | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][3] |
| Aquatic Hazard (Chronic, Category 3) | H412 | - | P273: Avoid release to the environment.[2] |
Personal Protective Equipment (PPE) and Safety Measures
To mitigate the risks identified, the following PPE must be worn when handling waste containing this compound:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
Step 1: Waste Segregation
-
Segregate waste containing this compound at the point of generation.
-
Solid Waste: Collect un-used reagent, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent paper) in a designated, properly labeled solid waste container.[5]
-
Liquid Waste: Collect solutions containing the compound in a designated, properly labeled liquid waste container. Do not mix with incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[9]
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.[5]
Step 2: Waste Containerization
-
Use only appropriate and compatible containers for waste storage, preferably plastic.[8]
-
The container must be in good condition, with a secure, leak-proof screw cap.[6][9]
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[9]
-
Keep waste containers closed at all times, except when adding waste.[7][8]
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents, with approximate percentages.
-
Indicate the date when waste was first added to the container.
Step 4: Storage
-
Store waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[8][9]
-
The SAA must be a secondary containment system (e.g., a tray) to contain any potential leaks.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[10]
Step 5: Disposal Request and Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's guidelines, often 6-12 months), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[6][8]
-
EH&S will arrange for the final disposal at a licensed chemical destruction plant or via controlled incineration.[11]
Step 6: Decontamination of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular non-hazardous waste or recycled, depending on institutional policy.[5][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1]
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
For large spills, contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11]
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in our collective commitment to safety and scientific integrity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemdict.com [chemdict.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Definitive Safety Protocol: Handling tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
As a Senior Application Scientist, this guide provides an in-depth operational and safety framework for handling this compound. The following protocols are synthesized from the safety profiles of structurally analogous compounds and established principles of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious and thorough risk assessment is imperative before commencing any work.
Hazard Analysis and Core Chemical Characteristics
This compound is a spirocyclic compound containing a reactive epoxide ring and a carbamate-protected amine. The primary hazards are associated with the epoxide moiety, a known electrophile susceptible to ring-opening reactions, and the general irritant nature of similar small organic molecules.[1][2][3]
Based on analogous structures, the anticipated hazards include:
-
Skin Irritation: Causes skin irritation upon direct contact.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][4]
The epoxide ring is susceptible to cleavage under both acidic and basic conditions, reacting with a variety of nucleophiles.[1][2][3] This reactivity necessitates careful consideration of storage and handling to avoid incompatible materials.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may mandate additional protection.[6]
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or Neoprene gloves. Inspect for integrity before each use.[6][7] | Provides a primary barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds, as it allows for the safe removal of the outer glove if contamination is suspected.[8] |
| Eyes/Face | Safety goggles with side shields or a full-face shield | ANSI Z87.1 certified.[7] | Protects against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9] |
| Body | Flame-retardant laboratory coat | Long-sleeved and fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required if ventilation is inadequate or if aerosols are generated. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Operational Protocols: From Benchtop to Disposal
Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the recommended handling process.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.[6]
-
Ensure a chemical fume hood is available and functioning correctly. All handling of this compound should be performed within a fume hood.[7]
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Storage:
Emergency and Disposal Plans
A proactive plan for emergencies and waste disposal is a cornerstone of laboratory safety.
Spill Management:
Caption: Decision workflow for managing a chemical spill.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[5] Seek medical attention.[11]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Disposal:
-
Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: The sealed container must be disposed of through a licensed chemical waste disposal service, following all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Container Decontamination: "Empty" containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[5][11]
By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid | C12H19NO4 | CID 21760135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
